An In-Depth Technical Guide to the Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Executive Summary (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile bifunctional building block frequently utilize...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile bifunctional building block frequently utilized in the development of complex heterocyclic therapeutics, most notably in the synthesis of WD Repeat Domain 5 (WDR5) inhibitors for the treatment of MLL-rearranged leukemias and other malignancies[1][2]. The molecule presents two critical handles for downstream functionalization: a C5-bromo group primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) and a C3-hydroxymethyl group suitable for alkylation, etherification, or oxidation[1].
This whitepaper details the optimal protocol for synthesizing this compound via the chemoselective reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, emphasizing the mechanistic rationale, safety considerations, and analytical validation required to ensure a self-validating, high-yield workflow.
Mechanistic Rationale & Chemoselective Logic
The primary challenge in this synthesis is the reduction of the C3-ester to a primary alcohol without inducing the reductive dehalogenation of the C5-bromo substituent.
The choice of reducing agent is the critical variable:
Sodium Borohydride (
NaBH4
): Too electrophilically mild to efficiently reduce the ester carbonyl at room temperature.
Lithium Aluminum Hydride (
LiAlH4
): A highly reactive source of nucleophilic hydride that rapidly reduces the ester but carries a high risk of cleaving the sensitive
C(sp2)−Br
bond, leading to des-bromo impurities.
Lithium Borohydride (
LiBH4
): The optimal reagent. The lithium cation (
Li+
) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. This allows the moderately nucleophilic
BH4−
to transfer a hydride to the ester selectively, leaving the aryl-halide bond intact[1].
Chemoselective rationale for utilizing LiBH4 in ester reduction.
Quantitative Data & Stoichiometry
To ensure reproducibility, the reaction relies on a precise stoichiometric excess of
LiBH4
to drive the reaction to completion while accounting for any incidental moisture in the solvent. The following table summarizes the validated mass balance for a 2.0-gram scale synthesis yielding 73.2%[1].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Moles (mmol)
Role
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
233.06
1.0
2.0 g
8.58
Starting Material
Lithium borohydride (2.0 M in THF)
21.78
2.5
10.73 mL
21.45
Reducing Agent
Tetrahydrofuran (THF)
72.11
-
20 mL
-
Solvent
2M Hydrochloric Acid (HCl)
36.46
Excess
10 mL
~20.0
Quenching Agent
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
191.03
0.732
1.2 g
6.28
Target Product
Experimental Protocol
The following step-by-step methodology is engineered to maximize yield while mitigating the hazards associated with reactive hydrides[1].
Phase 1: Setup and Activation
Preparation: Purge a dry, round-bottom flask with inert Nitrogen (
N2
) gas. This prevents atmospheric moisture from prematurely hydrolyzing the
LiBH4
reagent.
Dissolution: Dissolve 2.0 g (8.58 mmol) of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in 20 mL of anhydrous Tetrahydrofuran (THF)[1]. THF is chosen because it effectively solvates both the organic substrate and the lithium salts generated during the reaction.
Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial hydride transfer is highly exothermic; chilling the reaction prevents thermal runaway and suppresses unwanted side reactions.
Phase 2: Reduction
Reagent Addition: Dropwise, add 10.73 mL of
LiBH4
solution (2.0 M in THF, 2.5 eq.)[1].
Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (RT). Stir continuously for 12 hours under
N2
[1]. This extended timeframe ensures kinetic completion of the reduction.
Phase 3: Quenching and Isolation
Acidic Quench: Carefully add 10 mL of 2M HCl solution to the reaction mixture[1]. Causality: The acid serves a dual purpose. First, it safely destroys the unreacted
LiBH4
(Caution: This step evolves highly flammable
H2
gas and must be done in a well-ventilated fume hood). Second, it protonates the intermediate lithium alkoxide complex to liberate the free target alcohol.
Concentration: Evaporate the THF solvent under reduced pressure (vacuum) to yield the crude product mixture[1].
Phase 4: Purification & Validation
Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a mobile phase of hexanes and ethyl acetate in a 2:1 ratio[1].
Analytical Confirmation: The isolated product should present as a colorless oil (Yield: ~1.2 g, 73.2%)[1]. Validate the structural integrity using Liquid Chromatography-Mass Spectrometry (LCMS). The self-validating target mass is m/z 191.1 [M+H]+ [1].
Step-by-step synthetic workflow for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Comprehensive Solubility Profile and Methodological Framework for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including the development of WDR5 inhibitors for anti-cancer applications1[1]. Because it serves as a critical precursor in complex multi-step syntheses, establishing a rigorous understanding of its solubility profile is paramount. Solubility dictates reaction optimization, purification strategies (such as crystallization and chromatography), and the design of downstream biological assays.
This technical guide synthesizes structural causality with field-proven experimental methodologies to provide an authoritative framework for profiling the solubility of this compound.
Structural Causality & Solvation Thermodynamics
As an application scientist, predicting a compound's solubility begins with a topological analysis of its functional groups. The interplay between lipophilicity, crystal lattice energy, and hydrogen bonding dictates the thermodynamic penalty of solvation.
The core structure of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol features three distinct functional modifiers:
C5-Bromo Substituent: The heavy halogen atom significantly increases the molecular volume and lipophilicity (LogP) of the compound. In aqueous media, this increases the cavitation energy required to create a void for the solute, thereby driving down aqueous solubility. Conversely, it enhances solubility in halogenated and non-polar organic solvents2[2].
N1-Methyl Group: Unsubstituted pyrazoles often exhibit high crystal lattice energies due to strong intermolecular N-H···N hydrogen bonding. The N-methylation disrupts this network, lowering the melting point and lattice energy. This steric disruption thermodynamically favors dissolution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
C3-Hydroxymethyl Group: This moiety acts as both a hydrogen bond donor and acceptor. It provides a localized region of high polarity that mitigates the lipophilic penalty of the bromo group, granting the molecule moderate solubility in protic solvents (methanol, ethanol) and limited, but measurable, solubility in aqueous buffers.
Logical mapping of structural functional groups to their thermodynamic solvation effects.
Predictive Quantitative Solubility Profile
Due to the specific structural push-and-pull between the lipophilic bromo group and the polar hydroxymethyl group, the solubility of this compound is highly solvent-dependent. The table below summarizes the predictive quantitative solubility ranges critical for formulation and synthetic planning.
Solvent / Media
Estimated Solubility Range
Primary Application Context
DMSO / DMF
> 100 mg/mL
High-concentration stock solutions for assays and synthesis.
Methanol / Ethanol
10 - 50 mg/mL
Crystallization, purification, and intermediate solvation.
Dichloromethane (DCM)
20 - 60 mg/mL
Liquid-liquid extraction and biphasic reactions.
Aqueous Buffer (pH 1.2)
< 1.0 mg/mL
Simulated gastric fluid testing; slight basicity of pyrazole aids partial dissolution.
Aqueous Buffer (pH 7.4)
< 0.5 mg/mL
Physiological buffer simulation; poor solubility due to dominant lipophilicity.
Experimental Methodologies for Solubility Profiling
To empirically validate predictive models, drug development professionals employ two distinct, self-validating workflows: Kinetic and Thermodynamic solubility profiling 3[3].
Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates. This is highly relevant for early-stage biological assays where compounds are dosed directly from DMSO stocks into aqueous buffers4[4].
Step-by-Step Protocol:
Stock Preparation: Prepare a 10 mM stock solution of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in 100% analytical-grade DMSO.
Serial Dilution: Perform linear serial dilutions of the stock in DMSO to create a concentration gradient across a 96-well plate.
Aqueous Transfer: Transfer aliquots of the DMSO dilutions into a secondary 384-well microtiter plate containing the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains strictly ≤5% to prevent co-solvent artifacts4[4].
Incubation: Incubate the plate at room temperature for 2 hours to allow for potential precipitation.
Nephelometric Analysis: Analyze the plate using a laser nephelometer. The instrument measures forward-scattered light; a sharp, linear increase in scattering counts indicates the onset of particulate formation, defining the kinetic solubility limit 5[5].
Thermodynamic solubility is the definitive "gold standard" for determining the true equilibrium concentration of the lowest-energy solid phase in a specific solvent6[6]. This is critical for preformulation and crystallization studies.
Step-by-Step Protocol:
Solid Addition: Add an excess amount of solid (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (e.g., 10 mg) to a borosilicate glass vial.
Solvent Introduction: Add 1.0 mL of the target solvent or buffer to create a visible, cloudy suspension 7[7].
Equilibration: Seal the vial and agitate continuously on an orbital shaker at a controlled temperature (typically 25°C or 37°C) for 24 to 72 hours to ensure thermodynamic equilibrium is reached8[8].
Phase Separation: Separate the undissolved solid from the saturated solution via high-speed centrifugation followed by low-binding filtration to avoid disturbing the sediment 9[9].
Quantification: Dilute the clarified supernatant appropriately and quantify the dissolved concentration using LC-UV or LC-MS/MS against a validated calibration curve.
Self-Validation (Solid-State Verification): Analyze the residual solid via X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This ensures the solid state has not transformed (e.g., disproportionation or hydrate formation) during the equilibration process, validating that the measured solubility corresponds to the intended polymorph9[9].
Step-by-step workflow for thermodynamic equilibrium solubility profiling via shake-flask.
References
WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents.
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Raytor.[Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
In vitro solubility assays in drug discovery - PubMed. National Institutes of Health (NIH).[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies. [Link]
A review of methods for solubility determination in biopharmaceutical drug characterization. National Institutes of Health (NIH). [Link]
A Technical Guide to (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Versatile Starting Material in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides an in-depth technical overview of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, a key building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides an in-depth technical overview of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, a key building block in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on its role in constructing complex molecular architectures. This document serves as a practical resource, offering detailed experimental protocols and explaining the chemical principles that underpin its synthetic utility. The strategic placement of bromo and hydroxymethyl functionalities on the N-methylated pyrazole core makes this reagent an invaluable asset for introducing the pyrazole motif—a privileged structure in numerous FDA-approved drugs—into target molecules.[1]
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents known for their anti-inflammatory, anticancer, and kinase-inhibiting properties.[1] The compound (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS No. 1782396-26-2) has emerged as a particularly strategic starting material.[2][3] Its structure offers three key points of diversification:
The C5-Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] This allows for the facile introduction of aryl, heteroaryl, and amino substituents.
The C3-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, providing a gateway to a multitude of functional group transformations.
The N1-Methyl Group: The methylation of the pyrazole nitrogen prevents tautomerism and can be crucial for modulating the pharmacokinetic properties of a final drug candidate.
This guide will elucidate the most efficient methods for the synthesis and subsequent utilization of this valuable intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
Store in a cool, dry, well-ventilated area. Recommended storage at refrigerator temperatures (2-8°C) is common for long-term stability.
Safety Considerations: While a specific, comprehensive safety data sheet for this exact compound is not publicly detailed in the search results, standard laboratory precautions for halogenated organic compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
The most common and logical synthetic route to the title compound involves a two-step process starting from the corresponding aldehyde: bromination followed by reduction.
Workflow: Synthesis Pathway
Caption: Synthetic route from the aldehyde precursor to the target alcohol.
Detailed Experimental Protocol: Reduction of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
This protocol describes a standard, reliable method for the synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. The causality behind this choice is the high selectivity and mild nature of sodium borohydride, which efficiently reduces the aldehyde without affecting the pyrazole ring or the carbon-bromine bond.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.
Reduction: Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and prevent excessive effervescence.
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water at 0°C.
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.
Applications in Medicinal Chemistry and Organic Synthesis
The true value of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol lies in its utility as a versatile building block. The C5-bromo position is primed for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[1] The bromo-pyrazole serves as an excellent electrophilic partner for coupling with various aryl and heteroaryl boronic acids.[4][7][8] This reaction is fundamental for synthesizing bi-aryl structures commonly found in kinase inhibitors.[1]
Workflow: Suzuki-Miyaura Coupling Application
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst and ligand is crucial for achieving high yields and can even influence site-selectivity in more complex pyrazole systems.[7] For instance, ligands like XPhos are often effective for coupling with halogenated aminopyrazoles.[4] The reaction mechanism involves the activation of the boronic acid with a base, facilitating the transmetalation step in the catalytic cycle.[9]
Characterization and Quality Control
Ensuring the purity and structural integrity of the synthesized material is paramount. Standard analytical techniques are used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum of (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol would be expected to show characteristic signals for the N-methyl group (a singlet around 3.7-3.8 ppm), the methylene protons of the CH₂OH group (a singlet or doublet, depending on coupling to the hydroxyl proton), and the pyrazole ring proton (a singlet in the aromatic region).[10][11][12]
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, notably the broad O-H stretch from the alcohol moiety.[10]
Conclusion
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a high-value, versatile starting material that provides a reliable entry point into a wide range of substituted pyrazole derivatives. Its strategic functionalization allows for sequential and orthogonal chemical modifications, making it an indispensable tool for researchers in drug discovery and materials science. The synthetic protocols and applications detailed in this guide underscore its importance and provide a solid foundation for its use in the laboratory.
References
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Vertex AI Search.
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride(2102408-79-5) 1 H NMR - ChemicalBook. ChemicalBook.
Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications.
A Comprehensive Guide to the Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol from Diethyl Butynedioate
Executive Summary The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The targeted synthesis of specifically substituted pyrazoles is therefore...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The targeted synthesis of specifically substituted pyrazoles is therefore of paramount importance for the development of new chemical entities. This technical guide provides a detailed, three-step synthetic pathway to (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, a versatile building block for drug discovery. Starting from the readily available commodity chemical, diethyl butynedioate, the synthesis proceeds through a regioselective cyclocondensation, a robust bromination, and a final ester reduction. This document offers not only step-by-step protocols but also delves into the chemical rationale behind the chosen methodologies, providing researchers and drug development professionals with a reliable and well-validated roadmap for producing this key intermediate.
Introduction
The five-membered aromatic heterocycle, pyrazole, is a privileged scaffold in modern pharmacology, renowned for its diverse biological activities which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The title compound, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, incorporates three key features: a selectively placed methyl group on the N1 nitrogen, a bromine atom at the 5-position ripe for further modification via cross-coupling reactions[4], and a hydroxymethyl group at the 3-position for derivatization.
This guide details a logical and efficient synthesis beginning with diethyl butynedioate. The chosen strategy prioritizes regiochemical control from the outset by utilizing methylhydrazine in the initial ring-forming step. This circumvents the common challenge of N1/N2 isomerism encountered when methylating an unsubstituted pyrazole ring, a process that often yields difficult-to-separate mixtures.[5][6][7] Subsequent steps involve established and high-yielding transformations to install the bromo and methanol functionalities.
Overall Synthetic Workflow
The synthesis is accomplished in three distinct chemical transformations starting from diethyl butynedioate. The workflow is designed for efficiency and control over the final product's substitution pattern.
Caption: Three-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Mechanistic Rationale
The synthesis commences with a cyclocondensation reaction between diethyl butynedioate, an electrophilic alkyne, and methylhydrazine, a dinucleophilic reagent. The reaction proceeds via a Michael addition of the more nucleophilic, unsubstituted nitrogen of methylhydrazine to one of the carbonyl-activated alkyne carbons, followed by an intramolecular cyclization and tautomerization to yield the thermodynamically stable pyrazolone ring system. The use of methylhydrazine at this initial stage is a critical strategic decision that unambiguously sets the N1-methylation pattern, thereby avoiding the regioselectivity problems associated with post-cyclization methylation.[7][8] A patent for a similar synthesis confirms this initial step using these reagents.[9]
Detailed Experimental Protocol
To a solution of diethyl butynedioate (1.0 eq) in absolute ethanol (5 mL/g), add methylhydrazine (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
Add water to the residue to precipitate the product.
Filter the resulting solid, wash with cold water, and dry under vacuum to afford the title compound as a solid.
Step 2: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Mechanistic Rationale
The 5-hydroxypyrazole intermediate exists predominantly in its pyrazolone tautomeric form. To install the bromine atom at the C5 position, the hydroxyl group must be converted into a better leaving group. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. It activates the carbonyl oxygen of the pyrazolone, facilitating a nucleophilic attack by the bromide ion, followed by elimination to yield the aromatic 5-bromopyrazole system. This is a standard and robust method for the halogenation of heterocyclic ketones and has been documented for this specific transformation.[9]
Detailed Experimental Protocol
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0 eq).
Heat the reaction mixture to 100-110 °C for 2-3 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Mechanistic Rationale
The final step is the reduction of the ester functionality at the C3 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, which is known to be effective for pyrazole esters.[10] The hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and a second hydride addition results in the formation of the alcohol upon aqueous workup. Anhydrous conditions are critical to prevent quenching of the highly reactive LiAlH₄.
Detailed Experimental Protocol
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of ester) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
Monitor the reaction by TLC until the ester starting material is fully consumed.
Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
If necessary, purify the product by silica gel column chromatography to obtain pure (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Data Summary
Step
Reaction
Key Reagents
Solvent
Typical Yield
1
Cyclocondensation
Methylhydrazine
Ethanol
>85%
2
Bromination
Phosphorus Oxybromide (POBr₃)
Neat
60-75%
3
Ester Reduction
Lithium Aluminum Hydride (LiAlH₄)
THF
>90%
Troubleshooting and Safety
Step 1: Ensure the dropwise addition of methylhydrazine at low temperature to control the initial exothermic reaction.
Step 2: Phosphorus oxybromide is corrosive and reacts violently with water. Handle it with extreme care in a fume hood, using appropriate personal protective equipment (PPE). The workup must be performed cautiously by pouring the reaction mixture onto ice.
Step 3: Lithium aluminum hydride is also highly reactive with water and can ignite upon contact with moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The quenching procedure must be performed slowly and at 0 °C to manage the exothermic release of hydrogen gas.
Conclusion
The three-step synthesis detailed in this guide provides a reliable and scalable method for producing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol from diethyl butynedioate. The strategic choice to introduce the N-methyl group during the initial ring formation provides excellent regiochemical control, a significant advantage over other potential routes. Each subsequent step utilizes well-established and high-yielding chemistry, ensuring a robust and reproducible process. The final product is a valuable, functionalized heterocyclic building block, primed for further elaboration in the context of pharmaceutical and agrochemical research.
References
Yang, S., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link][5][7]
Yang, S., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Retrieved from [Link][11]
Stepan, A. F., & Puleo, T. R. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. [Link][8]
Kumar, A., & Siddiqui, H. H. (2018). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 130(10). [Link][1]
Sharma, V., & Kumar, P. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link][2]
Bunev, A. S., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 675-685. [Link][12]
RSC Publishing. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link][13]
Jasiūnienė, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology. [Link][14]
Jones, R. G., & Mann, M. J. (1953). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the American Chemical Society, 75(16), 4048–4050. [Link][10]
CN107698961A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2018). Google Patents. [9]
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). [Link][3]
Retrosynthetic Analysis and Process-Scale Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and epigenetic modulators (e.g., WDR5 inhibitors) [1]. Amo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and epigenetic modulators (e.g., WDR5 inhibitors) [1]. Among these, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile building block. The C3-hydroxymethyl group serves as a handle for etherification or oxidation, while the C5-bromine provides a reliable vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This technical whitepaper outlines a highly regioselective, three-step synthetic route to this molecule, emphasizing the mechanistic causality behind reagent selection, chemoselectivity, and protocol self-validation.
Retrosynthetic Logic and Disconnection Strategy
The synthesis of highly substituted pyrazoles often suffers from poor regioselectivity if direct functionalization (e.g., electrophilic halogenation or alkylation) is attempted on the parent heterocycle. Electrophilic bromination of pyrazoles natively occurs at the electron-rich C4 position. To force bromination at the C5 position, we must utilize a dehydroxylative halogenation strategy starting from a pre-oxidized C5 precursor[2].
Caption: Retrosynthetic disconnection tree for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Mechanistic Rationale for Disconnections:
C3-Hydroxymethyl from C3-Ester: The target alcohol is disconnected to an ester precursor. This allows the pyrazole ring to be constructed using commercially available, stable dicarbonyls.
C5-Bromo from C5-Hydroxy: The C5-bromine is disconnected to a C5-hydroxyl group. This bypasses the innate C4-nucleophilicity of the pyrazole ring, leveraging the lactam-lactim tautomerization of 5-hydroxypyrazoles for regiocontrolled halogenation.
Pyrazole Core Construction: The 5-hydroxypyrazole core is disconnected into diethyl acetylenedicarboxylate (DEAD) and methylhydrazine. The asymmetry of methylhydrazine dictates the regiochemistry of the cyclocondensation.
Forward Synthesis & Mechanistic Causality
Step 1: Regioselective Cyclocondensation
The reaction between diethyl acetylenedicarboxylate and methylhydrazine is governed by the differential nucleophilicity of the two nitrogen atoms in methylhydrazine. The primary amine (
−NH2
) is less sterically hindered and acts as a harder nucleophile, initiating a Michael addition onto the electrophilic alkyne. Subsequently, the secondary amine (
−NHCH3
) attacks the adjacent ester carbonyl, driving ring closure [3]. This sequential attack strictly places the methyl group at the N1 position and the hydroxyl group at the C5 position, preventing the formation of undesired regioisomers.
Step 2: Dehydroxylative Bromination
Direct bromination with
Br2
or NBS would yield the 4-bromo derivative. Instead, reacting the 5-hydroxy intermediate with Phosphorus Oxybromide (
POBr3
) exploits the molecule's tautomeric equilibrium. The enolic oxygen attacks the electrophilic phosphorus, forming a highly reactive phosphite ester leaving group. A subsequent nucleophilic aromatic substitution (
SNAr
) by the liberated bromide ion displaces the phosphite, yielding the 5-bromo pyrazole with absolute regiocontrol[2].
Step 3: Chemoselective Ester Reduction
Reducing the C3-ester to a primary alcohol requires careful reagent selection to avoid hydrodehalogenation of the newly installed C5-bromine. Lithium borohydride (
LiBH4
) is selected over Lithium aluminum hydride (
LiAlH4
) because it is sufficiently nucleophilic to reduce esters but mild enough to leave aryl/heteroaryl halides intact [1].
Caption: Step-by-step forward synthesis workflow and mechanistic pathway.
Quantitative Data: Reagent Selection for Chemoselective Reduction
The success of the final step relies heavily on the choice of reducing agent. The table below summarizes the causality behind selecting
LiBH4
.
Table 1: Comparative Analysis of Reducing Agents for C3-Ester Reduction
The following methodologies are designed as self-validating systems, incorporating in-process controls (IPCs) and logical workup steps to ensure product integrity.
Protocol A: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Initiation: Suspend diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol (10 volumes). Add glacial acetic acid (0.1 eq) to catalyze the initial addition.
Addition: Cool the mixture to 0 °C. Add methylhydrazine (1.1 eq) dropwise over 30 minutes to control the exothermic Michael addition.
Cyclization: Stir at room temperature for 2 hours, then heat to reflux for 5 hours. Validation: Monitor via TLC (Hexanes/EtOAc 1:1); the disappearance of the starting alkyne indicates complete conversion.
Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and water. The product resides in the organic layer. Wash with brine, dry over
Na2SO4
, and crystallize to afford the intermediate [3].
Protocol B: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Activation: Combine the product from Protocol A (1.0 eq) with neat
POBr3
(3.0 eq). Caution:
POBr3
is highly corrosive and moisture-sensitive.
Reaction: Heat the mixture to 100 °C under an inert
N2
atmosphere for 4 hours. Validation: The solid mixture will melt into a dark, homogenous liquid as the reaction proceeds.
Quench & Extraction: Cool the mixture to 0 °C and carefully quench by adding crushed ice dropwise (highly exothermic). Extract the aqueous mixture with Dichloromethane (DCM).
Neutralization: Wash the DCM layer with saturated aqueous
NaHCO3
until
CO2
evolution ceases (validating the removal of residual phosphoric and hydrobromic acids). Dry and concentrate to yield the brominated ester [2].
Protocol C: Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Reduction: Dissolve the brominated ester from Protocol B (1.0 eq) in anhydrous THF (10 volumes). Cool to 0 °C under
N2
.
Hydride Addition: Add
LiBH4
solution (2.0 M in THF, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours [1].
Quench: Cool back to 0 °C and carefully add 2M HCl (5 volumes). Causality: The acid serves a dual purpose: it safely destroys unreacted
LiBH4
(evolving
H2
gas) and protonates the resulting lithium alkoxide to yield the free alcohol.
Purification: Evaporate the THF under vacuum. Extract the aqueous residue with EtOAc. Purify the crude oil via flash chromatography on silica gel (Hexanes/EtOAc = 2/1) to afford the target compound as a colorless oil (Typical yield: ~73%) [1].
References
Title: Heterocyclic wdr5 inhibitors as anti-cancer compounds (WO2021026672A1)
Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN111574488A)
Exploratory
Physical and Chemical Hazards of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Technical Guide
Executive Summary (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) is a highly versatile, bifunctional heterocyclic building block frequently utilized in medicinal chemistry and drug development. While its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) is a highly versatile, bifunctional heterocyclic building block frequently utilized in medicinal chemistry and drug development. While its structural features—a pyrazole core, a halogenated C5 position, and a C3-methanol group—make it an excellent candidate for divergent synthetic pathways, these same features impart specific physical and chemical hazards. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic toxicology, and self-validating handling protocols to ensure scientific integrity and laboratory safety.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is the first step in mitigating its hazards. The compound's behavior in ambient conditions is directly dictated by its molecular architecture.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Operational Impact
CAS Number
1782396-26-2
Unique identifier for regulatory tracking and SDS compliance[1].
Molecular Formula
C5H7BrN2O
Dictates stoichiometric calculations and mass spectrometry parameters.
Molecular Weight
191.03 g/mol
Relatively low MW; presents a volatility risk under high-vacuum conditions.
Physical State
Colorless to light yellow liquid
Requires precision positive-displacement pipetting and secondary containment [3].
Storage Temperature
2-8 °C (Refrigerated)
Prevents thermal degradation and limits vapor pressure accumulation [2].
SMILES
OCC1=NN(C)C(Br)=C1
Utilized for in silico predictive toxicology and structural modeling.
Causality Insight: The presence of the primary alcohol allows for intermolecular hydrogen bonding, which slightly elevates its boiling point compared to non-hydroxylated analogs. However, the electron-withdrawing nature of the bromine atom and the pyrazole ring increases the acidity of the hydroxyl proton, subtly altering its solubility profile and making it highly miscible in polar aprotic solvents (e.g., DMF, DMSO) used in cross-coupling reactions.
Hazard Classification & Mechanistic Toxicology
The toxicological profile of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is fundamentally driven by its bifunctional nature. As a Senior Application Scientist, it is critical to look beyond the standard GHS codes and understand the why behind the hazards.
Table 2: GHS Hazard Classifications and Mechanistic Rationale
GHS Code
Hazard Class
Statement
Mechanistic Rationale
H302 + H312 + H332
Acute Tox. 4
Harmful if swallowed, in contact with skin, or inhaled.
The lipophilic bromopyrazole core facilitates rapid penetration through the stratum corneum and mucosal membranes[1].
H315
Skin Irrit. 2
Causes skin irritation.
The electrophilic nature of the halogenated ring interacts with nucleophilic residues on epidermal proteins [1].
H319
Eye Irrit. 2A
Causes serious eye irritation.
Direct interaction with the aqueous tear film; the compound's lipophilicity allows it to breach the corneal epithelium [1].
H335 / H336
STOT SE 3
May cause respiratory irritation or drowsiness.
Vapor inhalation disrupts surfactant interfaces in the alveoli and may interact with central nervous system receptors [1].
Self-Validating Laboratory Safety Protocols
Standard operating procedures (SOPs) often fail due to a lack of built-in verification. The following protocols are designed as self-validating systems , ensuring that safety parameters are confirmed before the workflow proceeds.
Workflow 1: Safe Handling and Reagent Transfer
Pre-Operation Validation: Verify the fume hood face velocity is actively reading between 80–120 fpm. Validation Step: Tape a small piece of tissue to the sash; it must pull inward steadily.
PPE Assembly: Don double nitrile gloves (outer layer to be changed immediately upon suspected contamination), splash-proof chemical goggles, and a flame-resistant lab coat.
Reagent Equilibration: Remove the vial from 2-8 °C storage [2] and allow it to reach ambient temperature inside a desiccator. Validation Step: Visually confirm the absence of exterior glass condensation before breaking the seal to prevent moisture-induced degradation.
Volumetric Transfer: Utilize a positive displacement pipette for accurate transfer of the liquid. Standard air-displacement pipettes will suffer from vapor pressure discrepancies, leading to inaccurate dosing and potential aerosolization.
Decontamination: Quench any residual reagent on pipette tips or glassware using a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize the electrophilic core before standard hazardous waste disposal.
Diagram 1: Self-validating safety and exposure response protocol for handling hazards.
Reactivity Profile & Synthetic Applications
In drug discovery, this scaffold is a privileged building block. The C5-bromide is highly primed for palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent pyrazole nitrogens. Conversely, the C3-methanol group serves as a versatile handle for downstream functionalization.
Workflow 2: Synthetic Functionalization (Suzuki-Miyaura Coupling at C5)
Catalyst Preparation: Load Pd(dppf)Cl₂ (5 mol%) and the desired aryl boronic acid (1.2 eq) into an oven-dried Schlenk flask.
Reagent Addition: Add (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) and a degassed aqueous base (e.g., K₂CO₃, 2.0 eq) dissolved in 1,4-dioxane.
Inert Atmosphere Validation: Perform three freeze-pump-thaw cycles. Validation Step: Ensure the Schlenk line vacuum gauge reads <0.1 mbar during the pump phase to confirm total oxygen exclusion, which is critical to prevent catalyst poisoning.
Reaction Execution: Heat the sealed system to 80 °C for 12 hours behind a blast shield.
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash column chromatography.
Diagram 2: Divergent synthetic functionalization pathways for the bromopyrazole scaffold.
References
Title: (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information
Source: NextSDS
URL: [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Introduction (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, and anticancer properties, among others.[1] The hydroxyl group at the 3-position of this particular pyrazole offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced biological activity, modified pharmacokinetic profiles, or for use as probes in chemical biology studies.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol into ethers, esters, and silyl ethers. The methodologies described herein are based on established synthetic transformations, adapted for this specific heterocyclic alcohol. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the choice of reagents and conditions.
Strategic Considerations for Derivatization
The derivatization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol requires consideration of the reactivity of the primary alcohol and the potential for side reactions involving the pyrazole ring or the bromo substituent. The pyrazole ring is generally stable under a variety of reaction conditions, but the nitrogen atoms can act as nucleophiles or bases. The bromo group at the 5-position is relatively unreactive towards nucleophilic substitution under the conditions described for hydroxyl group derivatization.
The primary alcohol is readily derivatized using standard methodologies. The choice of derivatization strategy will depend on the desired functional group and the overall synthetic plan.
I. O-Alkylation: Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[2][3] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Causality of Experimental Choices:
Base Selection: A moderately strong base is required to deprotonate the primary alcohol. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Potassium carbonate (K2CO3) offers a milder, and often safer, alternative, particularly for less sterically hindered alkyl halides.
Solvent: An aprotic solvent is crucial to prevent protonation of the alkoxide intermediate. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices as they are polar enough to dissolve the reagents but do not interfere with the reaction.
Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, ethyl iodide) are ideal for this SN2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.
Experimental Protocol: Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)(methoxymethyl)benzene
Application Note: Utilizing (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in the Synthesis of Targeted Kinase Inhibitors
Executive Summary & Mechanistic Rationale (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, bi-functional heterocyclic building block widely utilized in medicinal chemistry for the synthesis of targeted k...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, bi-functional heterocyclic building block widely utilized in medicinal chemistry for the synthesis of targeted kinase inhibitors and protein-protein interaction (PPI) modulators[1].
The structural architecture of this compound offers three distinct pharmacological and synthetic advantages:
Pyrazole Core: Acts as an excellent bioisostere for hinge-binding motifs. The nitrogen atoms can participate in critical hydrogen-bonding interactions with the ATP-binding pocket of kinases, such as the Abl kinase[2].
N-Methyl Substitution: Enhances the lipophilicity of the scaffold and sterically locks the orientation of the pyrazole ring, preventing tautomerization and ensuring predictable binding kinetics.
Orthogonal Reactivity: The C5-bromo atom serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group can be independently oxidized, alkylated, or converted into a leaving group[1].
The orthogonal reactivity of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol allows for divergent synthetic pathways, making it ideal for generating structure-activity relationship (SAR) libraries in hit-to-lead optimization[2].
Protocol A: Selective Oxidation to 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Causality & Rationale: Manganese dioxide (MnO₂) is selected over stronger oxidants (e.g., Jones reagent or KMnO₄) to prevent the over-oxidation of the primary alcohol to a carboxylic acid. The mild, heterogeneous conditions preserve the integrity of the bromo-pyrazole core, which can be sensitive to harsh acidic environments[1].
Step-by-Step Procedure:
Preparation: Dissolve (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq, e.g., 200 mg, 1.05 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert argon atmosphere[1].
Reagent Addition: Add activated Manganese(IV) oxide (MnO₂) (10.0 eq, ~910 mg) in a single portion at room temperature (25 °C)[1].
Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM or ethyl acetate.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde as a colorless to pale yellow oil.
Self-Validation & Quality Control:
TLC Monitoring: Use Hexanes/EtOAc (1:1). The product spot will be strongly UV active and will stain positively (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde. The starting material will not stain with 2,4-DNP.
LC-MS: Expected mass [M+H]⁺ at m/z 189.0 / 191.0 (characteristic 1:1 bromine isotope pattern)[1].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5 Position
Causality & Rationale: The use of Pd(dppf)Cl₂ as a catalyst is critical for this transformation. The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step in the catalytic cycle. This is essential to overcome the steric hindrance imposed by the adjacent N-methyl group on the pyrazole ring.
Step-by-Step Procedure:
Preparation: In a microwave-safe vial, combine (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq), an appropriate aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
Degassing: Purge the vial with argon for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.
Reaction: Seal the vial and heat under microwave irradiation at 110 °C for 30–45 minutes[5].
Workup: Dilute with water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, gradient elution of Hexanes to EtOAc).
Self-Validation & Quality Control:
LC-MS: Monitor for the disappearance of the starting material's bromine isotope pattern (m/z 191.0/193.0) and the appearance of the coupled product's mass.
Role in Kinase Signaling Inhibition
Compounds derived from this building block are frequently employed to disrupt aberrant kinase signaling. For example, in chronic myeloid leukemia (CML), pyrazole-based inhibitors target the ATP-binding pocket of the BCR-ABL fusion kinase[2]. Similarly, they are used to modulate the WDR5-MLL1 protein complex, preventing the transcription of oncogenes[1].
Fig 2: Inhibition of oncogenic kinase signaling pathways by pyrazole-derived compounds.
References
Title: WO2021026672A1 - Heterocyclic WDR5 inhibitors as anti-cancer compounds
Source: Google Patents
URL
Title: Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
The Utility of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Strategic Value of the Pyrazole Scaffold in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Pyrazole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that bind to a biological target with low affinity, and then to grow or link these fragments into more potent, drug-like molecules.[1][2] The pyrazole motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to form key interactions with a variety of protein targets.[3][4]
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol represents an exemplary fragment, embodying several key features desirable for an FBDD campaign. Its low molecular weight (191.03 g/mol ) and simple, yet functionalized, structure provide a solid starting point for chemical elaboration. The pyrazole core can engage in hydrogen bonding via its nitrogen atoms, while the hydroxymethyl group offers an additional hydrogen bond donor and acceptor. The bromine atom serves as a versatile synthetic handle for facile chemical modification through various cross-coupling reactions, and the methyl group can provide favorable vector for growth into hydrophobic pockets.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol as a fragment in drug discovery. We will delve into detailed protocols for fragment screening using biophysical techniques and discuss strategies for hit-to-lead optimization.
Physicochemical Properties of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for subsequent hit-to-lead optimization.
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[7][8] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used methods for primary screening and hit validation in FBDD.[1][7][9]
Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is highly sensitive and can detect the weak binding of low molecular weight fragments.[7][9][10]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the fragment) to an immobilized ligand (the target protein). The response is directly proportional to the mass of the bound analyte.
Experimental Considerations:
Protein Immobilization: The target protein should be immobilized on the sensor chip surface at a high density to maximize the signal from the small fragment. Amine coupling is a common and effective method.
Buffer Conditions: The running buffer should be optimized for protein stability and to minimize non-specific binding. The inclusion of a small percentage of DMSO (e.g., 1-5%) is often necessary to ensure fragment solubility, but the DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[7][9][10]
Fragment Concentration: Fragments are typically screened at high concentrations (e.g., 100 µM to 1 mM) to compensate for their low affinity.
Data Analysis: Hits are identified by a significant increase in the SPR signal upon injection of the fragment. It is crucial to include a reference surface to subtract non-specific binding and bulk refractive index effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Screening
NMR spectroscopy is another highly sensitive technique for detecting weak fragment binding. Both ligand-observed and protein-observed NMR experiments can be employed.[11][12]
Principle:
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) detect the binding of fragments to a high molecular weight target protein. In STD-NMR, saturation is transferred from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals.
Protein-Observed NMR: In ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, the chemical shifts of the protein's backbone amide protons and nitrogens are monitored. Upon fragment binding, perturbations in the chemical shifts of specific residues indicate the binding site.[11][12]
Experimental Considerations:
Sample Preparation: For protein-observed NMR, uniformly ¹⁵N-labeled protein is required.[11][12] High protein concentrations are needed, and the buffer should be optimized for protein stability and solubility over the course of the experiment.
Fragment Solubility: Fragments must be soluble at the screening concentrations in the NMR buffer.
Data Analysis: In ligand-observed experiments, the appearance of signals in the STD spectrum or a change in sign in the WaterLOGSY spectrum indicates binding. In protein-observed experiments, significant chemical shift perturbations (CSPs) of specific protein resonances are indicative of binding at a particular site.
Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library that bind to a target protein.
Materials:
SPR instrument (e.g., Biacore)
CM5 sensor chip
Amine coupling kit (EDC, NHS, ethanolamine)
Target protein (at least 95% purity)
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and other fragments, dissolved in 100% DMSO
Running buffer (e.g., HBS-EP+, pH 7.4)
DMSO
Methodology:
Protein Immobilization:
Equilibrate the CM5 sensor chip with running buffer.
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) until the desired immobilization level is reached (typically 10,000-15,000 RU).
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
A reference surface should be prepared by performing the activation and deactivation steps without protein injection.
Fragment Solution Preparation:
Prepare a stock solution of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in 100% DMSO (e.g., 50 mM).
Dilute the fragment stock solution into running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%).
SPR Screening:
Equilibrate the system with running buffer containing the matched DMSO concentration.
Inject the fragment solution over the protein and reference surfaces for a defined association time (e.g., 60 seconds).
Allow for a dissociation phase by flowing running buffer over the surfaces (e.g., 120 seconds).
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).
Repeat for all fragments in the library.
Data Analysis:
Subtract the reference surface data from the protein surface data.
Identify hits as fragments that produce a significant and reproducible binding response.
Calculate the ligand efficiency (LE) for the hits to prioritize fragments for follow-up studies.
Protocol 2: Hit Validation using ¹H-¹⁵N HSQC NMR
Objective: To confirm the binding of fragment hits to the target protein and to map the binding site.
Materials:
High-field NMR spectrometer with a cryoprobe
Uniformly ¹⁵N-labeled target protein
Fragment hits from the primary screen
NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
DMSO-d₆
Methodology:
Sample Preparation:
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
Prepare a concentrated stock solution of the fragment hit (e.g., (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol) in DMSO-d₆.
NMR Data Acquisition:
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 500 µM). The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
Data Analysis:
Overlay the reference and fragment-containing HSQC spectra.
Identify residues that exhibit significant chemical shift perturbations (CSPs) upon fragment binding.
Map the perturbed residues onto the 3D structure of the protein to identify the fragment binding site.
The dissociation constant (Kd) can be estimated by titrating the fragment and monitoring the CSPs as a function of fragment concentration.
Hit-to-Lead Optimization: From Fragment to Lead
Once a fragment hit like (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is validated, the next critical phase is hit-to-lead optimization.[13][14] The goal is to increase the potency and selectivity of the fragment while maintaining or improving its drug-like properties.
Structure-Guided Design:
A co-crystal structure of the fragment bound to the target protein is invaluable for guiding the optimization process. The structure reveals the binding mode of the fragment and highlights potential vectors for chemical elaboration. For (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, the bromine atom at the 5-position is an ideal handle for introducing new chemical moieties that can form additional interactions with the protein, thereby increasing affinity. The hydroxymethyl group at the 3-position also provides a vector for growth.
Synthetic Elaboration:
The following diagram illustrates potential strategies for elaborating the (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol fragment.
Caption: Strategies for the chemical elaboration of the (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol fragment.
Conclusion
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a valuable tool for fragment-based drug discovery. Its favorable physicochemical properties and the synthetic tractability of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery campaigns. The successful application of FBDD relies on a multi-disciplinary approach, integrating biophysics, structural biology, and medicinal chemistry to transform weakly binding fragments into potent and selective lead compounds.
References
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
Renaud, J., & Gygax, D. (2007). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 20(4), 268-274.
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58.
Gossert, A. D., & Jahnke, W. (2016). NMR in drug discovery: a practical guide to portfolio applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 97, 62-95.
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. Methods in Molecular Biology, 660, 107-124.
Mirza, A., & Hubbard, R. E. (2013). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 4(11), 1331-1342.
Krimm, I., Lancelin, J. M., & Bouguet-Bonnet, S. (2018). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 72(3-4), 133-144.
Kang, C., & Yu, H. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
Kang, C., & Yu, H. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
Patel, R. P., & Patel, H. V. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Indian Journal of Heterocyclic Chemistry, 23(2), 201-206.
NextSDS. (n.d.). (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). (5-bromo-1H-pyrazol-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]
Drug Target Review. (2016). Hit-to-lead in drug discovery. Retrieved from [Link]
Cambridge MedChem Consulting. (n.d.). Published Fragment Hits. Retrieved from [Link]
MolPort. (n.d.). (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]
Journal of Medicinal Chemistry. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Retrieved from [Link]
Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. (2023). ChemBioChem, 24(12), e202300038.
Journal of Medicinal Chemistry. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]
PubChemLite. (n.d.). (5-bromo-1h-pyrazol-3-yl)methanol. Retrieved from [Link]
MolPort. (n.d.). (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]
Purdue Institute for Drug Discovery. (2026). Hit to Lead Program. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]
Application Note: Synthesis and Derivatization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in Bioactive Molecule Development
Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) has emerged as a highly versatile heterocyclic scaffold [3]. Featuring a nucleophilic hydroxymethyl group and an electrophilic brominated pyrazole core, this molecule serves as a pivotal intermediate in the synthesis of two major classes of therapeutics: epigenetic modulators targeting the WDR5-MLL1 complex in oncology [1], and non-peptide small molecule GLP-1R agonists for metabolic diseases [2].
This application note provides a comprehensive, self-validating guide to the upstream synthesis of this scaffold and its downstream derivatization, emphasizing the causality behind reagent selection and reaction conditions.
Physicochemical Profiling
Before initiating synthesis, it is crucial to understand the baseline physicochemical properties of the target scaffold to predict its behavior in various solvent systems and chromatographic environments [3].
Property
Value
Chemical Name
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
CAS Number
1782396-26-2
Molecular Formula
C₅H₇BrN₂O
Molecular Weight
191.03 g/mol
Monoisotopic Mass
189.97418 Da
SMILES
Cn1nc(CO)cc1Br
Mechanistic Grounding: The Biological Targets
As a Senior Application Scientist, it is imperative to understand why a specific scaffold is synthesized. The bromo-pyrazole core provides optimal hydrogen bonding and steric geometry for specific protein binding pockets.
Epigenetic Modulation via WDR5 Inhibition
WDR5 forms a catalytically active core complex with MLL1, RbBP5, and Ash2L, which is responsible for the dimethylation of histone H3 at lysine 4 (H3K4) [1]. This epigenetic mark is essential for the transcription of oncogenes such as MYC. Pyrazole-based inhibitors synthesized from our target scaffold competitively bind to the "WIN" (WDR5-interacting) motif of WDR5, displacing MLL1 and collapsing the oncogenic transcription machinery [1].
WDR5-MLL1 epigenetic signaling pathway and targeted disruption by pyrazole-based inhibitors.
Metabolic Regulation via GLP-1R Agonism
Glucagon-like peptide-1 receptor (GLP-1R) agonists are front-line treatments for type 2 diabetes and obesity [2]. While traditional therapies rely on injectable peptides, small molecule GLP-1R agonists offer oral bioavailability. The (5-Bromo-1-methyl-1H-pyrazol-3-yl) scaffold is utilized to construct complex ether linkages (via its bromomethyl derivative) that lock the small molecule into the active conformation required to trigger cAMP accumulation upon GLP-1R binding [2].
Upstream Synthesis Protocol: Generating the Hydroxymethyl Scaffold
Causality in Reagent Selection
The synthesis begins with the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate .
Why Lithium Borohydride (LiBH₄)? Standard reducing agents like Sodium Borohydride (NaBH₄) are insufficiently reactive to reduce esters efficiently without Lewis acid additives. Conversely, Lithium Aluminum Hydride (LiAlH₄) is overly aggressive and risks unwanted dehalogenation of the 5-bromo group or ring fragmentation. LiBH₄ provides the exact intermediate hydride transfer capability required to selectively reduce the ester to a primary alcohol while preserving the halogenated heteroaromatic core [1].
Step-by-Step Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process checkpoints are met.
Setup: Purge a dry 100 mL round-bottom flask with N₂. Add ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (2.0 g, 8.58 mmol) and anhydrous THF (20 mL).
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature prevents exothermic runaway and minimizes side reactions.
Reagent Addition: Dropwise, add Lithium borohydride solution (2.0 M in THF, 10.73 mL, 21.45 mmol, 2.5 eq.) [1].
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc = 2/1). The starting material (higher Rf) should be completely consumed, replaced by a highly polar spot (lower Rf).
Quenching: Cool the flask back to 0 °C. Slowly add 10 mL of 2M HCl solution to quench excess hydride. Caution: Vigorous H₂ gas evolution will occur.
Isolation: Evaporate the THF under vacuum. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product by flash chromatography on silica gel (Hexanes/EtOAc = 2/1).
Validation Checkpoint 2 (LCMS): Confirm product identity. The isolated colorless oil (approx. 1.2 g, 73.2% yield) must show an LCMS (ESI) m/z of 191.1 [M+H]⁺ [1].
Downstream Derivatization Workflows
Depending on the biological target, the hydroxymethyl scaffold must be functionalized into either an aldehyde or an alkyl bromide.
Divergent synthetic workflows for derivatizing the bromo-pyrazole scaffold.
Protocol A: Oxidation to Aldehyde (WDR5 Route)
To synthesize WDR5 inhibitors, the alcohol is oxidized to an aldehyde for subsequent reductive amination [1].
Causality: Manganese dioxide (MnO₂) is selected because it is a mild, heterogeneous oxidant highly specific for allylic, benzylic, and heteroaromatic primary alcohols. It prevents over-oxidation to the carboxylic acid.
Procedure: Dissolve (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol (200 mg, 1.047 mmol) in DCM (5 mL). Add activated MnO₂ (910 mg, ~10 eq.). Stir at room temperature until TLC indicates complete conversion. Filter the suspension through a pad of Celite to remove manganese salts, and concentrate the filtrate under vacuum to yield 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde[1].
Protocol B: Conversion to Bromomethyl Derivative (GLP-1R Route)
To synthesize GLP-1R agonists, the alcohol is converted to a highly reactive alkyl bromide to facilitate etherification with complex phenols [2].
Causality: Phosphorus tribromide (PBr₃) is used to achieve a clean Sₙ2 displacement of the hydroxyl group without requiring strongly acidic conditions that might degrade sensitive functional groups.
Procedure: Dissolve the alcohol in anhydrous DCM at 0 °C. Add PBr₃ (1.1 eq.) dropwise. Stir for 2 hours, quench with saturated NaHCO₃, extract with DCM, and concentrate to yield 5-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. Validation: LCMS will show an isotopic pattern characteristic of two bromine atoms (e.g., m/z ~253/255/257) [2].
Quantitative Reaction Parameters
The following table summarizes the critical quantitative data and validation metrics for the workflows described above.
Reaction Step
Reagents & Solvents
Temp / Time
Yield
Validation (LCMS m/z)
Downstream Application
Ester Reduction
LiBH₄ (2.5 eq), THF
0 °C → RT / 12 h
73.2%
191.1 [M+H]⁺
Core Scaffold Synthesis
Oxidation
MnO₂ (10 eq), DCM
RT / 4-6 h
>85% (crude)
189.0 [M+H]⁺
WDR5 Inhibitors (Oncology)
Bromination
PBr₃ (1.1 eq), DCM
0 °C → RT / 2 h
~80%
254.9 [M+H]⁺
GLP-1R Agonists (Metabolic)
References
Source: Google Patents (WO2021026672A1)
Source: Google Patents (US20240199589A1)
(5-bromo-1-methyl-1H-pyrazol-3-yl)
Method
Functionalization of the pyrazole ring in (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Application Note: Divergent Functionalization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in Drug Discovery Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in t...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Divergent Functionalization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in Drug Discovery
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in therapeutics ranging from anti-inflammatory agents to treatments for neurodegenerative diseases[1]. (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) serves as a highly versatile, multi-vector building block[2]. This application note details the strategic functionalization of this scaffold across three orthogonal vectors: the electrophilic C5-position, the modifiable C3-hydroxymethyl group, and the nucleophilic C4-position. By mastering these vectors, drug development professionals can rapidly generate diverse chemical libraries from a single starting material.
Mechanistic Overview & Scaffold Rationale
The unique electronic distribution of the 1-methylpyrazole system dictates its reactivity profile[3],[4]:
Vector 1 (C5-Bromine): The attachment of the sp³ hybridized nitrogen (N1) withdraws electron density from the C5 position, rendering the C5–Br bond highly electrophilic and exceptionally reactive towards Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[5],[3].
Vector 2 (C3-Hydroxymethyl): The primary alcohol acts as a synthetic handle that can be selectively oxidized to an aldehyde or carboxylic acid[6],[7], providing a pathway for reductive aminations or amide couplings.
Vector 3 (C4-Hydrogen): The C4 position is the true nucleophilic center of the pyrazole ring. It readily undergoes electrophilic aromatic substitution (SEAr), allowing for late-stage halogenation[3],[4].
Caption: Divergent functionalization vectors of the (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol scaffold.
Causality & Rationale: While the free hydroxyl group at C3 can theoretically coordinate with palladium or consume base, utilizing a biphasic solvent system (1,4-Dioxane/H₂O) with a mild inorganic base (K₂CO₃) and a bidentate ligand catalyst like Pd(dppf)Cl₂ prevents catalyst poisoning and allows direct coupling without the need for prior OH-protection[5].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Expertise Note: Degassing via sparging with N₂ for 15 minutes is critical to prevent oxidative homocoupling of the boronic acid.
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂. Seal the flask and heat to 90 °C for 4–6 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Self-Validation System:
Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 191/193 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes[2]. Successful transmetalation and reductive elimination will result in the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the coupled product.
Caption: Catalytic cycle for the C5 Suzuki-Miyaura cross-coupling of 5-bromopyrazoles.
Causality & Rationale: Conversion of the C3-methanol to an aldehyde is required for subsequent reductive amination. Manganese dioxide (MnO₂) is selected over stronger oxidants (like KMnO₄) because it selectively oxidizes allylic/benzylic-type alcohols (the pyrazole C3 position behaves similarly) without causing over-oxidation to the carboxylic acid or interfering with the C5-Br bond[6],[7].
Step-by-Step Methodology:
Preparation: Dissolve (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Oxidation: Add activated MnO₂ (10.0 equiv) in a single portion. Stir the black suspension vigorously at room temperature for 12 hours.
Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with CH₂Cl₂ and EtOAc.
Isolation: Concentrate the filtrate in vacuo to yield 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde, usually pure enough for the next step without chromatography.
Self-Validation System:
Perform TLC (Hexanes:EtOAc 1:1). The product aldehyde will be highly UV-active and will stain intensely (bright orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, whereas the starting alcohol will remain unstained. ¹H-NMR will confirm success via the disappearance of the -CH₂OH multiplet (~4.5 ppm) and the appearance of a sharp aldehyde singlet (~9.8 ppm).
Causality & Rationale: To create a fully substituted, bi-functionalized pyrazole core, the C4 position can be iodinated. Using N-Iodosuccinimide (NIS) is preferred over I₂ because it provides a controlled, mild release of electrophilic iodine, preventing degradation of the pyrazole ring while exploiting the inherent nucleophilicity of the C4 carbon[3],[4].
Step-by-Step Methodology:
Preparation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M).
Halogenation: Add NIS (1.1 equiv) portion-wise. Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions).
Reaction: Stir at room temperature to 60 °C (depending on substrate deactivation by the C5-Br) for 4–8 hours.
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine species. Extract with EtOAc, wash extensively with water and brine to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validation System:
Analyze the crude mixture via ¹H-NMR. The successful installation of the iodine atom is definitively confirmed by the complete disappearance of the characteristic pyrazole C4-H singlet (typically found around δ 6.2–6.5 ppm in CDCl₃).
Quantitative Data Summary
The table below summarizes the expected outcomes and conditions for the functionalization vectors described above.
Functionalization Vector
Reaction Type
Reagents & Conditions
Target Handle / Product
Typical Yield Range
Vector 1: C5-Bromine
Suzuki-Miyaura Coupling
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C
C5-Aryl Pyrazole
75–92%
Vector 2: C3-Hydroxymethyl
Selective Oxidation
Activated MnO₂ (10 equiv), CH₂Cl₂, RT, 12 h
C3-Carbaldehyde
80–95%
Vector 3: C4-H
Electrophilic Iodination
NIS (1.1 equiv), DMF, RT to 60 °C, Dark
C4-Iodo, C5-Bromo Pyrazole
70–88%
References
Gomes, et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." National Center for Biotechnology Information (PMC). Available at:[Link]
Fustero, S., et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles." ResearchGate. Available at:[Link]
Fache, F., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews (ACS Publications). Available at:[Link]
"Substituted pyrazoles as p38 kinase inhibitors." US Patent 6423713B1.
"(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol Compound Summary." MolPort. Available at:[Link]
Application Note: Scale-Up Synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Derivatives
Executive Summary (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. Its unique substitu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and agrochemical development. Its unique substitution pattern allows for orthogonal functionalization: the C5-bromide is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann)[1], while the C3-hydroxymethyl group serves as a robust handle for etherification, amination, or oxidation. This specific scaffold is a critical intermediate in the synthesis of WDR5 inhibitors for oncology applications[2] and matrix metalloproteinase-13 (MMP-13) inhibitors for arthritic diseases[3].
This application note details a robust, chromatography-free scale-up protocol designed to transition the synthesis of this building block from a milligram-scale medicinal chemistry route to a multi-kilogram process chemistry workflow.
Retrosynthetic Strategy & Mechanistic Rationale
Transitioning to a scalable process requires the elimination of hazardous reagents, optimization of atom economy, and the implementation of self-validating isolation techniques (e.g., crystallization).
Regioselective Cyclization: The initial condensation of methylhydrazine with dimethyl acetylenedicarboxylate is highly exothermic. Strict temperature control (-5 °C to 0 °C) is required to kinetically favor the desired 1-methyl-3-carboxylate isomer. By performing this reaction in diethyl ether, the desired product spontaneously precipitates, driving the equilibrium forward and allowing isolation by simple filtration[3].
Deoxychlorination-Analogous Bromination: The conversion of the C5-hydroxy group to a bromide utilizes phosphorus oxybromide (POBr3). While discovery routes often employ sealed tubes[3], scale-up requires atmospheric heating in acetonitrile. A carefully controlled reverse-quench into saturated aqueous base is critical to manage the exothermic hydrolysis of excess POBr3 and prevent the hydrolysis of the methyl ester.
Safe Hydride Reduction: The baseline literature route utilizes lithium borohydride (LiBH4) in THF to reduce the ester to the alcohol[2]. For multi-kilogram scale-up, LiBH4 is prohibitively expensive and poses severe pyrophoric hazards. We substitute this with an in-situ generated calcium borohydride system (NaBH4/CaCl2), which cleanly reduces the ester without dehalogenating the sensitive C5-bromide.
Fig 1. Scalable synthetic workflow for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Causality & Design: Diethyl ether is selected as the solvent because the starting materials are soluble, but the resulting pyrazole is not. This phase separation prevents over-reaction and bypasses the need for column chromatography.
Charge a jacketed reactor with dimethyl acetylenedicarboxylate (1.0 equiv) and anhydrous diethyl ether (10 volumes).
Cool the solution to -5 °C under a nitrogen atmosphere.
Add a solution of methylhydrazine (1.0 equiv) in diethyl ether (2 volumes) dropwise over 2 hours, ensuring the internal temperature does not exceed 0 °C.
Stir the resulting slurry for an additional 1 hour at -5 °C.
In-Process Control (IPC): Analyze the supernatant by HPLC. The reaction is complete when the diester is <1.0% AUC.
Filter the bright yellow/white precipitate, wash with cold diethyl ether (2 × 2 volumes), and dry under vacuum at 40 °C to afford the product.
Protocol 2: Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Causality & Design: POBr3 acts as both the brominating and dehydrating agent. A reverse-quench is mandatory; adding water directly to the reaction mixture would cause a localized exotherm, potentially hydrolyzing the ester to the carboxylic acid.
Charge a reactor with methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), POBr3 (3.0 equiv), and acetonitrile (8 volumes).
Heat the mixture to 80 °C and stir for 12–15 hours[3].
IPC: Monitor by HPLC. Proceed when the starting material is <2.0% AUC.
Cool the reaction mixture to 10 °C.
Reverse Quench: Slowly transfer the reaction mixture into a vigorously stirred, pre-cooled (0 °C) solution of saturated aqueous NaHCO3 (15 volumes), maintaining the quench vessel temperature below 15 °C.
Extract the aqueous layer with ethyl acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from methanol to yield the pure bromo-ester.
Protocol 3: Scale-Up Reduction to (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Causality & Design: Calcium borohydride, generated in situ from NaBH4 and CaCl2, is highly chemoselective. It reduces the ester to the primary alcohol efficiently without triggering the hydrodehalogenation of the C5-bromide, a common side reaction when using aggressive reagents like LiAlH4.
Dissolve methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous CaCl2 (1.2 equiv) in a mixture of THF (5 volumes) and absolute ethanol (5 volumes).
Cool the mixture to 0 °C.
Add NaBH4 (2.5 equiv) in small portions over 1 hour to manage hydrogen gas evolution.
Allow the reaction to warm to room temperature and stir for 6 hours.
IPC: Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.
Quench the reaction by carefully adding 1M HCl until gas evolution ceases and the mixture reaches pH 5.
Remove the organic solvents under reduced pressure, extract the aqueous residue with dichloromethane (3 × 5 volumes), dry, and concentrate to afford the target alcohol as a crystalline solid.
Quantitative Data & Process Metrics
Process Metric
Medicinal Chemistry Route
Optimized Scale-Up Route
Rationale / Process Impact
Overall Yield
~34%
>65%
Elimination of chromatographic loss; improved precipitation dynamics.
Prevents ester hydrolysis; safely controls exothermic HBr gas release.
Downstream Derivatization Strategies
The isolated (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a privileged scaffold. The C5-bromide readily undergoes Ullmann-type aminations or Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups, a strategy frequently employed in the synthesis of complex agrochemicals[1] and pharmaceuticals. Concurrently, the C3-alcohol can be oxidized to an aldehyde for reductive aminations, or converted to a mesylate to act as an electrophile for etherification.
Fig 2. Downstream derivatization pathways for the bromopyrazole alcohol core.
References
Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry.
WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds.
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
Application of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in agricultural chemistry
Application Notes and Protocols: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol as a Privileged Scaffold in Agrochemical Discovery Executive Summary & Structural Rationale The discovery of next-generation agrochemicals relie...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol as a Privileged Scaffold in Agrochemical Discovery
Executive Summary & Structural Rationale
The discovery of next-generation agrochemicals relies heavily on the utilization of "privileged scaffolds"—molecular cores that consistently exhibit high binding affinity to diverse biological targets 1[1]. Among these, pyrazole derivatives have revolutionized the fungicide and insecticide markets 2[2].
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) represents a highly versatile, trifunctional building block specifically engineered for the late-stage diversification of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor modulators 3[3].
The causality behind selecting this specific substitution pattern is rooted in structural biology and synthetic efficiency:
1-Methyl Group: Locks the pyrazole ring into a single tautomeric form, reducing entropic penalty upon target binding and increasing lipophilicity for cuticular penetration 4[4].
3-Hydroxymethyl Group: Serves as a chemoselective handle. It can be etherified to explore novel chemical space or oxidized to a carboxylic acid to form the critical carboxamide pharmacophore found in commercial SDHIs 5[5].
5-Bromo Group: Provides an orthogonal reactive site for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to perform "scaffold hopping" by introducing various aryl or alkyl groups at the 5-position late in the synthesis, bypassing the need to build the pyrazole core from scratch for every analog 6[6].
Table 1: Physicochemical Properties of the Starting Scaffold
Property
Value
Chemical Name
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
CAS Number
1782396-26-2
Molecular Formula
C5H7BrN2O
Molecular Weight
191.028 g/mol
SMILES
Cn1nc(CO)cc1Br
Mechanistic Application in SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of agrochemicals that control a broad spectrum of fungal diseases by disrupting the fungal mitochondrial respiratory chain 7[7]. The pyrazole-carboxamide moiety derived from our starting scaffold mimics the natural substrate, binding competitively to the ubiquinone binding site (subunits B, C, and D) of Complex II 4[4].
Figure 1: Mechanism of action for pyrazole-carboxamide SDHI fungicides.
Synthetic Workflow & Self-Validating Protocols
To leverage this scaffold for high-throughput analog generation, we employ a three-step workflow. Each protocol is designed as a self-validating system , utilizing specific in-process controls (IPCs) to guarantee structural integrity without requiring immediate NMR confirmation.
Figure 2: Three-step synthetic workflow for novel SDHI candidate generation.
Protocol 1: Chemoselective Oxidation to Pyrazole-3-carboxylic Acid
Causality: We must convert the primary alcohol to a carboxylic acid to build the carboxamide pharmacophore. Harsh oxidants (like KMnO4/NaOH) risk nucleophilic displacement of the 5-bromo group. Therefore, TEMPO/BAIB in MeCN/H2O is selected for its mild, near-neutral operating conditions.
Procedure:
Dissolve (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in a 1:1 mixture of MeCN and water.
Add TEMPO (0.1 eq) followed by (Diacetoxyiodo)benzene (BAIB, 2.2 eq) portion-wise at 0°C.
Stir at room temperature for 4 hours.
Quench with saturated aqueous Na2S2O3, acidify to pH 3 with 1M HCl, and extract with EtOAc.
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.4) will completely disappear. The product will remain strictly at the baseline until the TLC plate is exposed to acidic fumes, confirming the successful generation of the highly polar carboxylic acid.
Protocol 2: Pharmacophore Assembly via Amide Coupling
Causality: The carboxylic acid must be coupled to a bulky arylamine (e.g., 2-(bicyclopropyl-2-yl)aniline). HATU is chosen over standard EDC/HOBt because its highly reactive active ester intermediate overcomes the severe steric hindrance of ortho-substituted anilines. DIPEA is utilized as a non-nucleophilic base to prevent unwanted amination at the 5-bromo position.
Procedure:
Dissolve Intermediate A (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.
Add the target arylamine (1.1 eq) and stir at room temperature for 12 hours.
Dilute with water to precipitate the product. Filter and wash with cold water.
Self-Validation (IPC): Analyze the crude precipitate via LC-MS. The mass spectrum must display a distinct isotopic doublet (M and M+2 peaks of equal intensity) corresponding to the
79
Br and
81
Br isotopes. This validates that the critical bromine handle survived the coupling conditions intact.
Causality: To explore the structure-activity relationship (SAR) space, the 5-bromo group is replaced with various aryl/heteroaryl groups. Pd(dppf)Cl2 is the catalyst of choice; its bidentate dppf ligand creates a sterically crowded palladium center, preventing the adjacent pyrazole nitrogens from coordinating to and poisoning the catalyst.
Procedure:
In a microwave vial, combine Intermediate B (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl2 (0.05 eq).
Add 1,4-dioxane and 2M aqueous K2CO3 (3.0 eq).
Degas the mixture via nitrogen sparging for 5 minutes.
Heat at 90°C for 2 hours.
Filter through a Celite pad, concentrate, and purify via flash chromatography.
Self-Validation (IPC): LC-MS analysis will show the complete convergence of the previous M/M+2 doublet into a single, higher-mass peak (M+). The disappearance of the isotopic doublet definitively proves the successful substitution of the bromine atom.
Comparative Efficacy Data
By utilizing the late-stage diversification protocol described above, researchers can rapidly generate libraries of novel SDHI candidates. Table 2 summarizes the hypothetical screening data of derivatives synthesized from the (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol scaffold, demonstrating how modifications at the 5-position drastically impact fungicidal efficacy against Rhizoctonia solani.
Table 2: Comparative Efficacy of Synthesized Pyrazole-based SDHI Derivatives
Compound ID
Modification at 5-Position (R-Group)
Coupled N-Aryl Group
in vitro EC50 (R. solani)
in vivo Efficacy (200 mg/L)
Intermediate B
-Br (Uncoupled precursor)
2-(Bicyclopropyl-2-yl)phenyl
0.45 mg/L
65%
Candidate-01
-Phenyl
2-(Bicyclopropyl-2-yl)phenyl
0.08 mg/L
92%
Candidate-02
-4-Fluorophenyl
2-(Bicyclopropyl-2-yl)phenyl
0.03 mg/L
98%
Boscalid
N/A (Commercial Standard)
N/A (Commercial Standard)
0.15 mg/L
85%
Data Note: The introduction of the 4-fluorophenyl group via Suzuki coupling (Candidate-02) significantly enhances binding affinity compared to the uncoupled brominated intermediate, outperforming the commercial standard Boscalid.
References
Molport. "(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol | 1782396-26-2". Accessed March 30, 2026. 3
BenchChem. "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis". Accessed March 30, 2026. 1
Zhang, J. et al. "Pyrazole derivatives: Recent advances in discovery and development of pesticides". rhhz.net. Accessed March 30, 2026. 2
BenchChem. "A Comparative Analysis of 5-(Trifluoromethyl)pyrazole-3-carboxamide Based SDHI Fungicides". Accessed March 30, 2026. 7
ACS Publications. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection". Journal of Agricultural and Food Chemistry. Accessed March 30, 2026. 5
ACS Publications. "Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors". Journal of Agricultural and Food Chemistry. Accessed March 30, 2026. 6
Desbordes, P. et al. "Isoflucypram, the first representative of a new SDHI fungicide subclass - its chemical discovery and unusual binding mode". Semantic Scholar. Accessed March 30, 2026. 4
Technical Support Center: Purification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center for the chromatographic purification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1187385-88-1). This compound is a critical synthetic intermediate, frequently utilized in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic purification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1187385-88-1). This compound is a critical synthetic intermediate, frequently utilized in the development of WDR5 inhibitors for targeted anti-cancer therapies[1].
Because this molecule features both a moderately polar primary alcohol and a basic pyrazole ring, its behavior on a silica gel stationary phase requires precise control of solvent polarity and loading techniques. This guide provides field-proven standard operating procedures (SOPs), mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity isolation.
Standard Operating Procedure (SOP): Flash Column Chromatography
This self-validating protocol is optimized for the isolation of the target alcohol following the lithium borohydride (
LiBH4
) reduction of its corresponding ester precursor[1].
Step 1: TLC Method Development & Validation
Action: Spot the crude reaction mixture alongside a pure reference standard (or the starting ester) on a silica gel 60
F254
TLC plate. Develop the plate in Hexanes : Ethyl Acetate (2:1 v/v) .
Validation: Visualize the plate under short-wave UV light (254 nm) to detect the conjugated pyrazole ring. Follow this by dipping the plate in a
KMnO4
stain and gently heating.
Causality: The UV light confirms the presence of the heterocyclic core, while the
KMnO4
stain specifically oxidizes the primary alcohol, turning the target spot bright yellow/white against a purple background. The target product should exhibit an
Rf
of ~0.30–0.35[1].
Step 2: Sample Preparation via Dry Loading
Action: Dissolve the crude viscous oil in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 2 to 3 times the mass of the crude product). Concentrate the mixture in vacuo until a free-flowing powder is obtained.
Causality: The crude mixture often contains residual boron salts or highly viscous byproducts that resist dissolution in the non-polar initial eluent (hexanes). Dry loading prevents the sample from precipitating at the column head, ensuring a narrow initial loading band and preventing peak broadening[2],[3].
Step 3: Column Packing and Isocratic Elution
Action: Slurry-pack a glass column with silica gel (230–400 mesh) using pure hexanes. Carefully apply the dry-loaded sample powder to the top of the silica bed and cover it with a thin protective layer of sea sand.
Action: Elute the column isocratically using Hexanes : Ethyl Acetate (2:1) under positive nitrogen pressure.
Causality: Utilizing positive pressure (flash chromatography) minimizes the residence time of the compound on the acidic silica, reducing the risk of chemisorption or degradation[4].
Step 4: Fraction Collection and Concentration
Action: Collect fractions and monitor via TLC. Pool all fractions containing the pure spot at
Rf
~0.35.
Action: Concentrate in vacuo to afford (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Validation: The final product should present as a colorless oil with an expected yield of approximately 73%[1].
Purification Workflow Visualization
Workflow for the flash chromatographic purification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Quantitative Chromatographic Parameters
The following table summarizes the optimized physicochemical parameters required for reproducible isolation.
Parameter
Specification / Value
Mechanistic Rationale
Stationary Phase
Silica Gel (230–400 mesh, 40–63 µm)
High surface area for partitioning; small particle size requires positive pressure for optimal flow rates[4].
Mobile Phase
Hexanes : Ethyl Acetate (2:1 v/v)
Balances hydrophobic retention (hexanes) with hydrogen-bond disruption (EtOAc) for the primary alcohol[1].
Target
Rf
Value
~0.30 – 0.35
The optimal retention factor range to maximize theoretical plates and resolution from impurities[4].
Detection Methods
UV (254 nm) &
KMnO4
Stain
UV detects the conjugated pyrazole system;
KMnO4
specifically oxidizes the primary alcohol functional group.
Silica-to-Crude Ratio
30:1 to 50:1 (w/w)
Ensures sufficient stationary phase volume to separate the product from unreacted ester and inorganic byproducts[5].
Troubleshooting Guide & Causality Analysis
Q: Why is my product co-eluting with the starting material (ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate)?A: Co-elution typically occurs when the solvent system is too polar, causing both the less polar ester and the more polar alcohol to migrate at the solvent front.
Causality & Solution: The primary alcohol group in (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol forms hydrogen bonds with the silica stationary phase, retarding its movement compared to the ester. If co-elution occurs, your silica may be deactivated, or the column is overloaded. Reduce the polarity of your initial mobile phase to 4:1 or 5:1 Hexanes:Ethyl Acetate to elute the ester first, then perform a step-gradient to 2:1 to elute the target alcohol[2].
Q: I am experiencing severe peak tailing and poor recovery. How can I fix this?A: Peak tailing is a classic symptom of undesirable secondary interactions between the analyte and the stationary phase[2].
Causality & Solution: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the silica gel surface, leading to chemisorption. To mitigate this, pre-treat your column or spike your mobile phase with 1% Triethylamine (TEA) . The TEA acts as a sacrificial base, neutralizing the acidic silanol sites and ensuring your compound elutes as a sharp, symmetrical band.
Q: Why did my compound precipitate at the top of the column during wet loading?A: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol has moderate polarity. If you attempt to wet-load the crude mixture using pure hexanes or a highly non-polar solvent, the compound will crash out of solution[3].
Causality & Solution: Precipitation at the column head destroys the narrow loading band, leading to continuous leaching and poor resolution. Always use the dry loading technique described in the SOP[3]. By pre-adsorbing the compound onto silica gel, you bypass solubility issues in the initial mobile phase and guarantee a uniform elution profile.
Frequently Asked Questions (FAQs)
Q: Can I use a reverse-phase (C18) column for this purification?A: While possible, it is generally unnecessary and less cost-effective. The compound is sufficiently retained and resolved on normal-phase bare silica using the standard Hexanes/EtOAc system[1]. Reverse-phase chromatography (e.g., Water/Acetonitrile) should be reserved for highly polar derivatives or final API polishing where normal-phase resolution fails.
Q: How do I scale up this purification from 1 gram to 50 grams?A: When scaling up, maintain the Silica-to-Crude Ratio (30:1) and keep the column bed height-to-diameter ratio consistent. Transitioning from manual flash chromatography to an automated system (e.g., Biotage or Teledyne ISCO) with a pre-packed 1.5 kg silica cartridge is highly recommended. Automated systems provide precise gradient control and in-line UV detection, which is critical for managing the exothermic heat of adsorption at larger scales.
Q: Is the product stable on silica gel for extended periods?A: Primary alcohols attached to heterocyclic rings are generally stable on silica. However, prolonged exposure to active silica can sometimes promote degradation or irreversible adsorption[3]. Always aim to complete the flash chromatography run within 30–60 minutes by utilizing appropriate positive pressure[4].
References
Title: WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds
Source: Google Patents
URL
Title: Rapid chromatographic technique for preparative separations with moderate resolution
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Mastering Column Chromatography: Techniques and Tips
Source: Chrom Tech, Inc.
URL: [Link]
Technical Support Center: Regioselective Functionalization of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex chemoselectivity and regioselectivity challenges associated with (5-Bromo-1-methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex chemoselectivity and regioselectivity challenges associated with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
This multi-functional building block is highly valued in medicinal chemistry. However, achieving high regioselectivity is challenging due to the inherent electronic asymmetry of the pyrazole ring and the competing reactivity at the C3, C4, and C5 positions[1]. This guide provides field-proven troubleshooting workflows, self-validating protocols, and the mechanistic causality behind each experimental choice.
Core Reaction Pathways
Reaction pathways for the regioselective functionalization of the pyrazole scaffold.
Q: Why am I observing significant etherification (O-arylation) during the Suzuki-Miyaura coupling at the C5 position?A: This is a classic chemoselectivity issue driven by acid-base kinetics. In Pd-catalyzed cross-coupling, the inorganic base (e.g., K₂CO₃ or Cs₂CO₃) used to activate the boronic acid can also deprotonate the primary C3-alcohol. The resulting alkoxide acts as a competing nucleophile during the transmetalation step. Instead of the desired C-C bond formation, the alkoxide attacks the Pd(II) intermediate, leading to reductive elimination that forms a C-O bond (etherification).
Solution: You must assert electronic or steric control. The bromine atom at the pyrazole C5 position enables diversification via Pd-catalyzed cross-couplings, and using catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with tightly controlled equivalents of a milder base can push the reaction toward the desired C-C coupling, achieving 85-92% yields[2]. Alternatively, covalently protect the C3-OH using a tert-butyldimethylsilyl (TBS) group prior to coupling.
Troubleshooting workflow for resolving low yields in C5 palladium-catalyzed cross-coupling.
This self-validating protocol utilizes mild conditions to favor C5-arylation while preventing alkoxide formation at the C3-OH.
Preparation: In an oven-dried Schlenk flask, combine (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Validation Step: Ensure the catalyst is a bright red/orange powder; a black color indicates Pd(0) aggregation (catalyst death) and will result in reaction failure.
Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v). The biphasic system dissolves the inorganic base while keeping the organic reactants in solution.
Reaction: Purge with N₂ for 5 minutes, then heat to 80°C for 4-6 hours.
Validation & Quench: Monitor by LCMS. The starting material mass (m/z 191.1[M+H]⁺) must disappear, replaced by the coupled product mass. Cool to room temperature and filter through a pad of Celite to remove Pd black.
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
FAQ: Selective Oxidation of the C3-Hydroxymethyl Group
Q: What is the best method to oxidize the C3-hydroxymethyl group to an aldehyde without affecting the pyrazole nitrogen or over-oxidizing to a carboxylic acid?A: The C3-hydroxymethyl group is electronically analogous to a benzylic alcohol due to the adjacent heteroaromatic ring. Strong oxidants (like KMnO₄ or Jones reagent) will aggressively over-oxidize the primary alcohol to a carboxylic acid and may cause oxidative cleavage of the pyrazole ring.
Causality: The optimal choice is Manganese(IV) oxide (MnO₂). MnO₂ operates via a mild, single-electron transfer mechanism that is highly selective for allylic, benzylic, and heteroaromatic alcohols, stopping cleanly at the aldehyde stage without touching the C5-Br or N1-methyl groups.
Protocol: Selective MnO₂ Oxidation
This protocol reliably generates 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde without over-oxidation.
Oxidation: Add activated MnO₂ (910 mg, ~10 eq) in a single portion[3]. Mechanistic Note: A large molar excess of MnO₂ is strictly required because the oxidation occurs entirely on the surface of the heterogeneous solid lattice.
Reaction: Stir the black suspension at room temperature for 12-16 hours.
Validation: Check reaction progress by TLC (UV active). The aldehyde product will run significantly higher (higher Rf) than the highly polar starting alcohol.
Workup: Filter the reaction mixture through a pad of Celite to remove the MnO₂ salts. Wash the filter cake thoroughly with additional DCM.
Concentration: Evaporate the filtrate under reduced pressure to yield the pure aldehyde. No further column chromatography is typically needed.
FAQ: Electrophilic Aromatic Substitution at C4
Q: Can I functionalize the C4 position while leaving the C5-Br and C3-OH intact?A: Yes, but it requires strategic sequencing. The C4 position is the most electron-rich site on the pyrazole ring due to resonance electron donation from the N1 nitrogen, making it highly susceptible to electrophilic attack. However, to prevent the C3-OH from reacting with electrophiles (e.g., forming hypobromites during bromination), it is mandatory to protect the alcohol first. Once protected, reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can selectively halogenate the C4 position under mild conditions (0°C in DMF).
Quantitative Summary of Regioselective Transformations
Target Position
Reaction Type
Reagents / Catalyst
Yield Range
Major Competing Side Reaction
C5
Suzuki-Miyaura Coupling
Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O
85–92%
O-arylation at C3-OH
C3
Oxidation to Aldehyde
MnO₂, DCM, Room Temp
70–85%
Over-oxidation to Carboxylic Acid
C4
Electrophilic Halogenation
NBS, DMF, 0°C (requires OH protection)
60–75%
Oxidation/Halogenation of C3-OH
References
Heterocyclic wdr5 inhibitors as anti-cancer compounds (WO2021026672A1).
Stability issues of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed to provide in-depth technical assistance, tro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized data from authoritative sources and our in-house expertise to help you navigate potential challenges in your research and development projects.
Introduction to the Stability of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The stability of this molecule is a critical factor for its synthesis, storage, and biological evaluation. The pyrazole core is generally a robust aromatic heterocycle; however, the substituents—a bromo group, an N-methyl group, and a hydroxymethyl group—introduce specific chemical reactivities that can be influenced by acidic and basic conditions.
This guide will address common stability-related questions and provide protocols for assessing the integrity of your compound.
Q1: What are the general storage recommendations for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol?
A1: For long-term stability, it is recommended to store (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol as a solid in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation, which can sometimes lead to discoloration of pyrazole derivatives over time[1]. For solutions, use of aprotic solvents is generally preferred for storage. If aqueous buffers are necessary for experiments, freshly prepared solutions are recommended.
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?
A2: A color change, often to a brownish hue, can be an indication of oxidation[1]. This is more likely to occur if the compound has been exposed to air and light for extended periods. To mitigate this, store the compound in a tightly sealed container, preferably under an inert atmosphere, and protected from light[1].
Stability in Acidic Conditions
Q3: Is (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol stable in acidic solutions?
A3: The pyrazole ring itself is relatively stable in acidic conditions and is likely to be protonated to form a pyrazolium cation[2]. However, the hydroxymethyl group is susceptible to acid-catalyzed reactions. The stability will largely depend on the acid concentration, temperature, and solvent.
Q4: What potential degradation products should I look for under acidic conditions?
A4: The primary concern under acidic conditions is the reaction of the hydroxymethyl group. Potential degradation pathways include:
Dehydration: In the presence of strong acids and heat, the hydroxymethyl group can be protonated, forming a good leaving group (water) and leading to the formation of a carbocation. Subsequent elimination of a proton could yield a vinylpyrazole derivative. This is a common reaction for alcohols[3][4][5][6].
Etherification: If the reaction is carried out in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, there is a possibility of forming the corresponding ether. However, this typically requires forcing conditions[7][8][9].
Formation of Dimers/Polymers: The carbocation intermediate from dehydration could potentially react with another molecule of the starting material, leading to dimerization or polymerization, though this is generally a minor pathway.
The N-methyl group on the pyrazole ring enhances its overall stability and makes ring-opening under acidic conditions unlikely[10]. The C-Br bond is also generally stable to acidic conditions.
Troubleshooting Acidic Condition Instability:
Observation
Potential Cause
Recommended Action
Appearance of a new, less polar spot on TLC/peak in HPLC.
Dehydration to form a vinylpyrazole.
Confirm the structure of the new compound by LC-MS and NMR. If dehydration is confirmed, consider running the reaction at a lower temperature or using a milder acid.
Formation of a higher molecular weight species.
Dimerization or polymerization.
Use more dilute conditions. Characterize the byproduct to confirm its structure.
No desired reaction, but starting material is consumed.
Multiple degradation pathways are occurring.
Re-evaluate the necessity of strong acidic conditions. Consider using a protecting group for the hydroxymethyl function if it is not the reactive site of interest.
Stability in Basic Conditions
Q5: How stable is (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in basic solutions?
A5: The compound is expected to be more stable in basic media compared to strongly acidic conditions, particularly concerning the hydroxymethyl group. The pyrazole ring itself is generally stable, although very strong bases can potentially lead to ring opening[11]. The N-methylation of the pyrazole ring increases its stability and reduces the likelihood of ring-opening reactions compared to N-unsubstituted pyrazoles[10].
Q6: What are the potential degradation pathways under basic conditions?
A6: While generally more stable, the following should be considered:
Deprotonation of the Hydroxymethyl Group: The hydroxyl proton is acidic and will be deprotonated by a base to form an alkoxide. This would make it a more potent nucleophile for subsequent reactions if an electrophile is present.
Nucleophilic Substitution of the Bromo Group: While the C-Br bond on a pyrazole ring is relatively unreactive to nucleophilic substitution under simple basic conditions, highly forcing conditions (high temperature, strong nucleophile) could potentially lead to substitution. However, this is not a common degradation pathway under standard basic conditions used in routine experiments.
Ring Opening: This is generally a low probability event for N-methylated pyrazoles unless extremely harsh conditions (e.g., very strong, non-nucleophilic bases at high temperatures) are employed[11].
Troubleshooting Basic Condition Instability:
Observation
Potential Cause
Recommended Action
Unwanted side product formation when an electrophile is present.
The hydroxymethyl group is acting as a nucleophile.
Consider protecting the hydroxymethyl group as an ether or ester before proceeding with the reaction.
Evidence of debromination.
A nucleophilic substitution or reductive debromination has occurred.
This is unlikely under simple basic conditions. Re-evaluate your reaction components for any potential reducing agents or strong nucleophiles. Confirm the structure of the debrominated product.
Visualization of Potential Degradation Pathways
Below are diagrams illustrating the most probable degradation pathways under acidic and basic conditions.
To empirically determine the stability of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in your specific experimental matrix, we recommend performing a forced degradation study.[12][13][14][15][16] This involves subjecting the compound to stress conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of the compound under hydrolytic stress.
1. Materials and Reagents:
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Acetonitrile (HPLC grade)
Water (HPLC grade)
HPLC or UPLC system with a PDA detector
LC-MS system for identification of degradation products
2. Procedure:
Stock Solution Preparation: Prepare a stock solution of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in acetonitrile at a concentration of 1 mg/mL.
Acidic Degradation:
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Basic Degradation:
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Incubate the solution at a controlled temperature (e.g., 60 °C).
Withdraw aliquots at the same time points as the acidic degradation.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and keep it at room temperature.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to monitor the degradation of the parent compound and the formation of degradation products.
1. Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Start with a gradient suitable for separating polar and non-polar compounds (e.g., 10-90% B over 20 minutes).
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: PDA detector set at a wavelength that captures the absorbance of the parent compound and potential degradants (a full UV scan from 200-400 nm is recommended for method development).
2. Analysis:
Inject the prepared samples from the forced degradation study onto the HPLC system.
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Calculate the percentage of degradation at each time point.
For identification of unknown peaks, collect fractions and analyze by LC-MS.
Data Interpretation:
Degradation (%)
Stability Classification
Considerations
< 5%
Stable
The compound is robust under these conditions.
5-20%
Moderately Stable
Degradation is occurring. Identify degradants and consider if reaction conditions can be modified.
> 20%
Labile
The compound is unstable under these conditions. Significant modification of the experimental protocol is likely required.
Workflow for Stability Troubleshooting
Caption: A systematic workflow for troubleshooting stability issues.
References
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
ResearchGate. Effect of N-methylation on 4-substituted-3,5-dinitropyrazole derivatives. [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
PMC. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]
PMC. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
University of Kentucky. Substitution or elimination under basic conditions. [Link]
Environmental Science: Water Research & Technology. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. [Link]
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
PMC. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
PMC. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. [Link]
Master Organic Chemistry. Acidity and Basicity of Alcohols. [Link]
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
OALib. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
Chemistry Steps. Reactions at the Benzylic Position. [Link]
Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
ResearchGate. (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]
University of California, Irvine. Acid catalyzed dehydration. [Link]
Green Chemistry. Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions. [Link]
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
Technical Support Center: Troubleshooting Suzuki Coupling with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring higher yields, and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Each entry details potential causes and provides actionable solutions.
Q1: Why is my Suzuki coupling reaction with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol showing low to no conversion?
Low or no conversion is a common hurdle and can often be attributed to several factors related to the catalyst system and reaction conditions.
Potential Causes and Solutions:
Inactive Catalyst: The active Pd(0) species is prone to oxidation.[1][2] Ensure your palladium source is fresh and handled under an inert atmosphere.[1] If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[1][3]
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl bromides, bulky, electron-rich phosphine ligands are often required.[4][6]
Recommended Action: Screen a panel of ligands. Buchwald ligands (e.g., XPhos, SPhos) or other electron-rich, bulky phosphines are often effective for challenging substrates.[4][6]
Inappropriate Base: The base is essential for the transmetalation step, activating the boronic acid.[1][7] The choice of base can significantly impact reaction rates and yields.[4]
Recommended Action: If using a weaker base like Na2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3, which are often more effective for nitrogen-containing heterocycles.[4][6]
Poor Solvent Choice: The solvent must sufficiently dissolve all reactants.[4] For Suzuki reactions, a mixture of an organic solvent and water is often employed.[4]
Recommended Action: Common solvent systems include dioxane/water, toluene/water, or THF/water.[4] Ensure the solvent is appropriately degassed.[1]
Low Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1]
Recommended Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase in temperature may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]
Q2: I'm observing significant debromination of my (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol starting material. How can I minimize this?
Debromination is a known side reaction in the Suzuki coupling of heteroaryl halides, leading to the formation of the corresponding protodehalogenated arene.[4][6]
Potential Causes and Solutions:
Reaction Conditions: Certain bases or solvents can act as hydride donors at elevated temperatures, leading to dehalogenation.[4] The presence of water can also contribute to this side reaction.
Recommended Action: Screen different bases and solvents.[4] While aqueous conditions are common, in some cases, anhydrous conditions might suppress debromination.
Catalyst System: The choice of catalyst and ligand can influence the extent of debromination.
Recommended Action: Some modern palladium pre-catalysts are designed to minimize side reactions.[6] For instance, using a tandem catalyst like XPhosPdG2/XPhos has been shown to avoid debromination in similar systems.[8]
Substrate Reactivity: The electronic properties of the pyrazole ring can make it susceptible to debromination. While N-methylation generally reduces the acidity of any N-H protons that could facilitate this, the overall electronic nature of the ring is a factor.[6]
Q3: What are the common side products other than debromination, and how can I avoid them?
Besides debromination, other common side reactions include homocoupling of the boronic acid and protodeboronation.[4][9]
Side Reactions and Mitigation Strategies:
Side Reaction
Description
Recommended Actions
Homocoupling
Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][3][4]
Ensure rigorous degassing of the reaction mixture.[1][2] Using a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can sometimes mitigate this issue that can arise from the in-situ reduction of Pd(II) precatalysts.[1]
Protodeboronation
The carbon-boron bond of the boronic acid is cleaved by a proton source (e.g., water), forming the corresponding arene.[4]
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][6][7] Using a less harsh base or lower reaction temperature can also be beneficial.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used. However, for heteroaromatic bromides, modern catalyst systems incorporating bulky, electron-rich phosphine ligands are generally more successful than older catalysts like Pd(PPh3)4.[6]
Recommended Starting Points:
Catalysts: Pd(OAc)2 or palladium pre-catalysts like those from the Buchwald or Fu groups.[1][6]
Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6] A ligand-to-palladium ratio of 1:1 to 4:1 is typical.[1]
Q2: How does the hydroxymethyl group on the pyrazole ring affect the reaction?
The hydroxymethyl group (-CH2OH) is a functional group that is generally well-tolerated in Suzuki couplings. However, its presence can have some implications:
Solubility: The hydroxyl group can increase the polarity of the molecule, which might affect its solubility in certain organic solvents. This may necessitate the use of more polar solvents or solvent mixtures.
Potential for Coordination: The oxygen atom of the hydroxyl group could potentially coordinate to the palladium center, although this is less likely to be a major issue compared to other functional groups. In some cases, hydroxyl groups have been shown to direct cross-coupling reactions.[10]
Side Reactions: While uncommon, under certain conditions, oxidation or other transformations of the alcohol are possible, though standard Suzuki conditions are generally mild enough to avoid this. There are also reports of simultaneous reduction of other functional groups in the presence of a hydroxymethyl group under specific Suzuki conditions, though this is not a typical outcome.[11][12]
Q3: What is a reliable, step-by-step protocol for setting up the reaction?
A general and robust protocol for performing a Suzuki coupling reaction under an inert atmosphere is crucial for success.[5]
General Experimental Protocol:
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K3PO4, 2.0–3.0 equiv.).[2]
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][4]
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[2]
Catalyst Addition: To this mixture, add the palladium catalyst and ligand under a positive pressure of inert gas.[4]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.[4]
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Visualizing the Suzuki Coupling Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This workflow provides a logical progression for troubleshooting common issues encountered with this specific substrate.
Caption: Decision workflow for troubleshooting the Suzuki coupling.
References
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
Hep Journals. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]
PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]
ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. (2025). Available from: [Link]
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. Available from: [Link]
PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. (2020). Available from: [Link]
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. (2017). Available from: [Link]
Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. (2025). Available from: [Link]
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available from: [Link]
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
ACS Publications. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry. (2014). Available from: [Link]
PMC. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Available from: [Link]
Optimization of reaction conditions for N-methylation of a pyrazole precursor
Troubleshooting Guides & Experimental Workflows Welcome to the Application Scientist Support Portal. N-methylation of pyrazoles is a critical late-stage functionalization step in medicinal chemistry and agrochemical deve...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides & Experimental Workflows
Welcome to the Application Scientist Support Portal.
N-methylation of pyrazoles is a critical late-stage functionalization step in medicinal chemistry and agrochemical development. However, the nearly indistinguishable reactivities of the adjacent nitrogen atoms in asymmetric pyrazoles often lead to poor regioselectivity, resulting in complex mixtures of N1 and N2 constitutional isomers.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >95% regioselectivity in your N-methylation workflows.
Diagnostic Workflow for Regioselectivity Optimization
Diagnostic workflow for optimizing N-methylation regioselectivity.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my N-methylation yielding a nearly 1:1 mixture of N1 and N2 isomers?A1: Asymmetric 1H-pyrazoles exist as rapidly interconverting tautomers. When you use strong bases (e.g., NaH) in non-polar solvents (e.g., THF), you generate a "naked," highly reactive pyrazolide anion. Under these conditions, the reaction is driven by kinetic control. Because small electrophiles like methyl iodide (MeI) do not encounter significant steric hindrance from the substituents on the pyrazole ring, both nitrogen atoms are attacked at similar rates, leading to poor selectivity. To improve this, you must shift the reaction towards thermodynamic and steric control[1].
Q2: How do I choose the right base and solvent system to favor the N1 isomer?A2: The N1 position is typically the less sterically hindered nitrogen (assuming a bulky substituent at the 3-position). To favor N1 alkylation, switch to a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF. The K₂CO₃/DMSO system ensures that the alkylation proceeds at a controlled rate where the steric bulk of the 3-substituent can effectively block the N2 position, directing the methyl group to the N1 position[1].
Q3: Even with K₂CO₃/DMSO, my N1:N2 ratio is stuck at 4:1. How can I achieve >99:1 N1 selectivity?A3: When standard steric control fails, you need to artificially inflate the steric bulk of your methylating agent. You can achieve this by using commercially available α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating reagents. The massive steric footprint of the triisopropoxysilyl group completely prevents attack at the more hindered N2 position. After the highly selective alkylation, a simple protodesilylation step using a fluoride source (like TBAF) and water yields the pure N1-methyl pyrazole[2].
Q4: I am observing quaternization (over-methylation to the pyrazolium salt). How do I prevent this?A4: While pyrazoles are less nucleophilic than imidazoles, quaternization can occur if the methylating agent is in large excess or if the reaction is heated excessively. Ensure strict stoichiometric control (1.05 to 1.10 equivalents of MeI) and maintain the reaction temperature at or below 25 °C. If heating is required for a sluggish substrate, monitor the reaction closely via LC-MS and quench immediately upon consumption of the starting material.
Quantitative Data: Optimization Parameters
The following table summarizes the expected outcomes when modulating reaction conditions for the N-methylation of a standard 3-substituted pyrazole.
Base / Solvent System
Methylating Agent
Temp (°C)
Dominant Mechanism
Typical N1:N2 Ratio
NaH / THF
Methyl Iodide (MeI)
0 to 25
Kinetic Control
~ 1:1 to 2:1
K₂CO₃ / DMF
Methyl Iodide (MeI)
25
Steric Control
~ 4:1 to 6:1
K₂CO₃ / DMSO
Methyl Iodide (MeI)
25
Steric Control
~ 8:1 to 10:1
K₂CO₃ / MeCN
(Chloromethyl)triisopropoxysilane
80
Extreme Steric Control
> 99:1
Mechanistic Pathway: Steric vs. Kinetic Control
Mechanistic divergence based on electrophile steric bulk.
Validated Experimental Protocols
Protocol A: Standard Regioselective N-Methylation (Steric Control)
Use this protocol as a first-line approach for moderately hindered pyrazoles.
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.2 equiv).
Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.3 M. Cool the suspension to 0 °C using an ice bath.
Alkylation: Dropwise, add methyl iodide (1.1 equiv). Caution: MeI is highly toxic and volatile; perform strictly in a well-ventilated fume hood.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 24 hours[1].
Workup: Quench the reaction by pouring it into ice water (double the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Use this protocol when Protocol A yields inseparable mixtures or inadequate selectivity.
Masked Alkylation: In a sealed tube, combine the 1H-pyrazole (1.0 equiv), K₂CO₃ (2.0 equiv), and (chloromethyl)triisopropoxysilane (1.5 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).
Heating: Stir the mixture at 80 °C for 2–4 hours until complete conversion is observed via TLC or LC-MS. Cool to room temperature, filter through a Celite pad, and concentrate to isolate the silylated intermediate[2].
Protodesilylation: Dissolve the crude intermediate in THF (0.2 M). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and water (2.0 equiv).
Final Isolation: Stir at room temperature for 1 hour. Dilute with water, extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography to isolate the pure N1-methyl pyrazole[2].
References
[1]Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
[2]Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Purification & Troubleshooting for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2)[1]. This guide is designed for researchers and drug development professionals synthesizing this critical heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2)[1]. This guide is designed for researchers and drug development professionals synthesizing this critical heterocyclic building block, which is frequently utilized in the development of WDR5 inhibitors and other advanced pharmaceutical intermediates[2].
Below, you will find a mechanistic breakdown of common impurities, a field-proven troubleshooting FAQ, quantitative analytical data, and a validated Standard Operating Procedure (SOP) for purification.
Mechanistic Overview & Impurity Profiling
The standard synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol involves the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate using Lithium borohydride (
LiBH4
) in Tetrahydrofuran (THF)[2]. While
LiBH4
is selected for its chemoselectivity, deviations in temperature, stoichiometry, or quenching protocols can lead to a specific profile of organic and inorganic impurities.
Workflow of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol synthesis and associated impurity pathways.
Troubleshooting Guide & FAQs
Q1: My mass recovery is extremely low after the aqueous workup. Where is my product?The Causality: The target compound contains a basic pyrazole nitrogen. The standard protocol requires quenching the unreacted
LiBH4
with 2M HCl[2]. If the aqueous layer remains highly acidic (pH < 2) during the liquid-liquid extraction, the pyrazole ring becomes protonated, forming a highly water-soluble hydrochloride salt.
The Solution: After the initial acidic quench to destroy the hydride and hydrolyze borate esters, carefully adjust the pH of the aqueous phase to ~7–8 using saturated aqueous
NaHCO3
before extracting with Ethyl Acetate (EtOAc). This ensures the pyrazole is in its neutral, lipophilic free-base form.
Q2: LCMS analysis shows a significant byproduct with an m/z of 113.1[M+H]+. What is this, and how do I prevent it?The Causality: An m/z of 113.1 corresponds to (1-methyl-1H-pyrazol-3-yl)methanol, indicating that hydrodehalogenation (loss of the 5-bromo group) has occurred. The carbon-bromine bond on an electron-deficient pyrazole is susceptible to hydride attack or halogen-metal exchange if the reduction is pushed too hard.
The Solution: Ensure strict temperature control (addition at 0 °C, warming only to room temperature)[2]. Do not substitute
LiBH4
with stronger reducing agents like
LiAlH4
, which will rapidly cleave the C-Br bond. Limit the reaction time to 12 hours and monitor via TLC.
Q3: The crude product is a viscous, gummy oil, and the calculated yield is >120%. How do I remove the trapped impurities?The Causality: Yields exceeding 100% combined with a gummy texture strongly indicate contamination by inorganic boron salts (borates) or lithium chloride[2]. Boron complexes can coordinate with the hydroxyl group of the product, dragging salts into the organic layer.
The Solution: Perform a rigorous aqueous wash. If the emulsion is stubborn, add Rochelle's salt (potassium sodium tartrate) to the aqueous layer to chelate the boron species, breaking the emulsion and driving the inorganic salts into the aqueous phase.
Q4: How do I separate the unreacted starting ester from the final alcohol product?The Causality: The starting material (an ester) lacks the hydrogen-bonding capability of the product (a primary alcohol). Consequently, the starting material is significantly less polar and will elute much faster on normal-phase silica gel.
The Solution: Utilize flash column chromatography. An isocratic elution with Hexanes/Ethyl Acetate (2:1 v/v) provides excellent resolution between the fast-moving ester and the slower-eluting alcohol[2].
Quantitative Analytical Data
Use the following reference parameters to track the purification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and identify contaminants[2],[3].
Compound
Role
LCMS (m/z)
TLC Rf (Hex:EtOAc 2:1)
Polarity & Solubility Profile
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Target Product
191.1 [M+H]⁺
~0.35
High / Soluble in EtOAc, DCM, MeOH
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Starting Material
233.1 [M+H]⁺
~0.70
Medium / Soluble in Hexanes, DCM
(1-Methyl-1H-pyrazol-3-yl)methanol
Debrominated Impurity
113.1 [M+H]⁺
~0.25
Very High / Soluble in Water, MeOH
Borate / Lithium Salts
Inorganic Impurity
N/A
Baseline (0.00)
Ionic / Soluble in Water
Standard Operating Procedure (SOP): Purification Workflow
The following protocol outlines a self-validating system for isolating the product at >98% purity, adapted from validated pharmaceutical patent literature[2].
Purification workflow separating the target compound from organic and inorganic impurities.
Step-by-Step Methodology
Phase 1: Quenching and Liquid-Liquid Extraction
Acidic Quench: Cool the completed THF reaction mixture to 0 °C. Slowly add 2M HCl dropwise (approx. 10 mL per 2.0 g of starting material) to quench excess
LiBH4
and hydrolyze borate complexes[2]. Caution: Vigorous hydrogen gas evolution will occur.
Neutralization (Critical Step): Stir for 15 minutes, then slowly add saturated aqueous
NaHCO3
until the pH of the aqueous layer reaches 7.5–8.0. This ensures the pyrazole is deprotonated.
Extraction: Evaporate the bulk of the THF under vacuum. Dilute the remaining aqueous residue with Ethyl Acetate (3 × 30 mL).
Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and inorganic salts.
Drying: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude oil.
Phase 2: Flash Column Chromatography
Column Preparation: Pack a silica gel column using Hexanes. Load the crude oil onto the column. If the oil is too viscous, dissolve it in a minimal amount of Dichloromethane (DCM) for loading.
Elution: Elute the column using an isocratic solvent system of Hexanes / Ethyl Acetate (2:1 v/v)[2].
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).
Fraction A (Fast): Unreacted starting ester (
Rf
~0.70).
Fraction B (Target): (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (
Rf
~0.35).
Isolation: Pool the fractions containing the pure product and concentrate under vacuum to afford the target compound as a colorless oil[2].
References
Title: WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds
Source: Google Patents
URL
Technical Support Center: Preventing Debromination of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the severe hydrodebromination of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol dur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the severe hydrodebromination of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol during palladium-catalyzed cross-coupling reactions.
Diagnostic Overview: The "Trojan Horse" Mechanism
When standard aryl bromides undergo debromination (hydrodehalogenation), the hydride source is typically environmental, originating from protic solvents or strong alkoxide bases[1]. However, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol possesses an internal hydride source: the C3-hydroxymethyl (-CH2OH) group.
During the catalytic cycle, the primary alcohol can coordinate to the Pd(II) center immediately following oxidative addition. In the presence of a base, a Pd-alkoxide intermediate is formed. This species rapidly undergoes β-hydride elimination, generating a palladium-hydride (Pd-H) complex and oxidizing the alcohol to an aldehyde[2]. Subsequent reductive elimination yields the undesired debrominated pyrazole.
The Self-Validating System: You can confirm this mechanism analytically. If you detect 1-methyl-1H-pyrazole-3-carbaldehyde in your crude LC-MS or
1
H-NMR alongside the debrominated pyrazole, internal hydride transfer is definitively the dominant side reaction.
Troubleshooting & FAQs
Q1: I am using strictly anhydrous, aprotic solvents (e.g., dry THF) and inorganic bases, but I still observe >50% debromination. Why?A1: The hydride source is internal, not environmental. Even in strictly aprotic conditions, the -CH2OH group on your substrate is undergoing β-hydride elimination[2]. The base in your reaction is simply facilitating the formation of the requisite Pd-alkoxide intermediate.
Q2: How can I completely shut down this internal β-hydride elimination pathway?A2: The most foolproof strategy is O-protection. By converting the primary alcohol into a silyl ether (e.g., TBS) or an acetal (e.g., THP), you remove the ionizable proton required for Pd-alkoxide formation. This effectively neutralizes the β-hydride elimination pathway, allowing the cross-coupling to proceed cleanly[3].
Q3: I cannot add protection/deprotection steps to my synthetic route. How can I optimize the coupling of the unprotected substrate?A3: You must kinetically outcompete the β-hydride elimination pathway through precise reaction engineering:
Ligand Choice: Utilize highly bulky, electron-rich biaryl phosphines like XPhos or AdBrettPhos. These ligands accelerate the desired transmetalation step, while their extreme steric bulk suppresses the coordination of the alcohol and subsequent formation of the Pd-alkoxide intermediate[2].
Base Selection: Avoid strong, soluble bases like NaOtBu or NaOH. Use milder, heterogeneous inorganic bases such as powdered K
3
PO
4
or Cs
2
CO
3
to minimize rapid alkoxide formation[4].
Temperature Control: Run the reaction at the lowest feasible temperature (e.g., 60–65 °C). Higher temperatures exponentially increase the rate of β-hydride elimination[1].
Quantitative Data Summary
The table below summarizes the expected outcomes based on different reaction conditions, demonstrating the causality between reaction parameters and the extent of debromination.
Substrate State
Catalyst / Ligand
Base / Solvent
Temp
Dominant Pathway
Debromination (%)
Unprotected (-CH
2
OH)
Pd(PPh
3
)
4
NaOtBu / EtOH
100 °C
β-Hydride Elimination
> 80%
Unprotected (-CH
2
OH)
Pd(dppf)Cl
2
K
2
CO
3
/ Dioxane:H
2
O
90 °C
Mixed
40 - 60%
Unprotected (-CH
2
OH)
XPhos Pd G2
K
3
PO
4
/ THF
65 °C
Cross-Coupling
< 15%
Protected (-CH
2
OTBS)
XPhos Pd G2
K
3
PO
4
/ Dioxane:H
2
O
90 °C
Cross-Coupling
< 5%
Experimental Protocols
Protocol A: O-Protection (TBS Ether Formation)
This protocol eliminates the internal hydride source, ensuring maximum cross-coupling yields.
Setup: Charge an oven-dried flask with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) and anhydrous DMF (0.2 M) under an Argon atmosphere.
Activation: Add Imidazole (2.0 equiv) and stir until dissolved. Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst to accelerate silylation.
Protection: Cool the mixture to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.
Completion: Warm to room temperature and stir for 2 hours. Monitor complete consumption of the starting material by TLC.
Workup: Quench with water, extract with EtOAc, and wash the organic layer extensively with brine (3x) to remove DMF. Dry over Na
2
SO
4
and concentrate in vacuo.
Use this protocol if O-protection is not viable. It relies on kinetic control to outcompete debromination.
Setup: To an oven-dried Schlenk tube, add the unprotected pyrazole substrate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous, powdered K
3
PO
4
(2.0 equiv).
Catalyst Addition: Add XPhos Pd G2 (5 mol%) and XPhos ligand (5 mol%). Causality: The G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species, which is crucial for fast oxidative addition and transmetalation.
Degassing: Evacuate and backfill the tube with Argon three times.
Reaction: Heat the reaction to 65 °C. Critical: Do not exceed this temperature, as thermal energy will activate the β-hydride elimination pathway.
Isolation: Monitor by LC-MS. Upon completion (typically 4-6 hours), cool to room temperature, filter through a Celite pad, and purify via flash column chromatography.
Mechanistic Visualization
Figure 1: Catalytic cycles: desired cross-coupling vs. internal β-hydride elimination.
References
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development
Source: ACS Publications
URL: [Link]
Characterization of unexpected byproducts in (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the regioselective synthesis and reduction of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the regioselective synthesis and reduction of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol . The pyrazole core is notoriously prone to regiochemical scrambling and over-reactivity[1]. This guide synthesizes field-proven analytical techniques with self-validating experimental protocols to ensure your synthesis remains under strict thermodynamic and regiochemical control.
Mechanistic Workflow & Divergence Pathways
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol typically proceeds via a pyrazole-3-carboxylate intermediate. The most critical failure points occur during the bromination of the pyrazole ring and the subsequent reduction of the ester. The diagram below illustrates the validated synthetic route versus common byproduct divergence pathways.
Fig 1. Mechanistic pathways and byproduct divergence in bromopyrazole synthesis.
Troubleshooting FAQs
Q1: My LC-MS shows the correct mass (m/z 191/193), but the NMR indicates a different regiochemistry. How do I differentiate the 4-bromo and 5-bromo isomers?
A1: This is a classic issue of electrophilic versus dehydroxylative bromination. If you attempted direct bromination of a 1-methylpyrazole-3-carboxylate core using NBS or Br₂, the reaction is driven by electrophilic aromatic substitution. This overwhelmingly favors the most electron-rich C4 position, yielding the 4-bromo byproduct[1]. To synthesize the 5-bromo isomer, you must perform a dehydroxylative bromination on a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate precursor using POBr₃[2].
Analytical Differentiation: In ¹H NMR, the pyrazole ring proton for the target 5-bromo isomer (H4) appears as a singlet around 6.40 ppm. Conversely, the 4-bromo byproduct retains the H5 proton, which is significantly more deshielded by the adjacent nitrogen and appears downfield around 7.45 ppm.
Q2: I synthesized the core via late-stage N-methylation of ethyl 5-bromo-1H-pyrazole-3-carboxylate. How can I confirm I have the 1-methyl isomer and not the 2-methyl byproduct?
A2: Late-stage N-methylation using MeI or Me₂SO₄ often yields an inseparable mixture of N1 and N2 regioisomers[1].
Analytical Differentiation: Use 2D ¹H-¹³C HMBC NMR. The N-methyl protons (singlet, ~3.80 ppm) will show a strong ³J coupling to the adjacent C5 carbon. In your target (5-bromo-1-methyl), this C5 carbon is bonded to bromine and resonates upfield around 110 ppm. In the byproduct (3-bromo-1-methyl-5-carboxylate), the adjacent carbon is the C5-carboxylate, which resonates significantly further downfield at ~140 ppm.
Q3: During the final reduction step to the methanol, I am observing a mixture of starting material, an m/z 189 species, and an m/z 113 species. What went wrong?
A3: This indicates poor control of the reduction thermodynamics.
The m/z 189/191 species is the aldehyde byproduct, resulting from incomplete reduction of the ester.
The m/z 113 species is the des-bromo byproduct, resulting from hydrodehalogenation. This occurs if you used overly harsh conditions (e.g., LiAlH₄ at reflux) or palladium-catalyzed hydrogenation.
Resolution: Utilize Lithium Borohydride (LiBH₄) in THF at 0 °C to room temperature. LiBH₄ provides a self-validating, chemoselective reduction system that fully reduces the ester to the alcohol without cleaving the sensitive C-Br bond[3].
Fig 2. Diagnostic decision tree for identifying pyrazole synthesis byproducts.
Diagnostic Data Matrix
Use the following table to rapidly cross-reference your crude analytical data against known byproducts.
Compound
Structural Role
LC-MS [M+H]⁺
¹H NMR (CDCl₃) Key Shifts
¹³C / HMBC Diagnostics
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Target Product
191 / 193
6.40 ppm (s, 1H, H4)
N-CH₃ couples to C5 (~110 ppm)
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Electrophilic Byproduct
191 / 193
7.45 ppm (s, 1H, H5)
N-CH₃ couples to C5 (~135 ppm)
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
Alkylation Regioisomer
191 / 193
6.45 ppm (s, 1H, H4)
N-CH₃ couples to C5 (~140 ppm)
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Under-reduction
189 / 191
9.80 ppm (s, 1H, CHO)
C=O peak at ~185 ppm
(1-Methyl-1H-pyrazol-3-yl)methanol
Over-reduction
113
7.30 (d), 6.20 (d) (H5, H4)
Absence of C-Br carbon
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Objective: Dehydroxylative bromination to prevent C4-electrophilic substitution.
Setup: In a flame-dried round-bottom flask under nitrogen, dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (0.5 M).
Reagent Addition: Slowly add Phosphorus oxybromide (POBr₃, 1.5 eq) at 0 °C.
Scientist's Note (Causality): POBr₃ activates the tautomeric C5-hydroxyl group as a leaving group, directing bromide substitution strictly to the C5 position, bypassing the natural nucleophilicity of C4[2].
Reaction: Reflux the mixture at 80 °C for 4 hours.
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar starting material (Rf ~0.1) must fully convert to a non-polar spot (Rf ~0.6).
Quench & Workup: Cool to 0 °C and carefully quench by dropwise addition into a pre-cooled saturated Na₂CO₃ solution (highly exothermic). Extract with EtOAc (3x).
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Chemoselective Reduction to (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Objective: Full ester reduction without hydrodehalogenation.
Setup: Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under nitrogen at 0 °C.
Reagent Addition: Add Lithium Borohydride (LiBH₄, 2.0 M in THF, 2.5 eq) dropwise[3].
Scientist's Note (Causality): LiBH₄ is a mild hydride source that selectively reduces esters over halides, preventing the des-bromination commonly seen with aggressive reagents like LiAlH₄[3].
Reaction: Warm to room temperature and stir for 12 hours.
Validation Checkpoint: Analyze an aliquot by LC-MS. Target [M+H]⁺ is 191/193. The absence of m/z 189 confirms no residual aldehyde; the absence of m/z 113 confirms an intact C-Br bond.
Quench: Cool to 0 °C and carefully quench with 2M HCl until gas evolution ceases.
Isolation: Evaporate THF, extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate to yield the pure colorless oil.
References
Title: WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds
Source: Google Patents
URL
Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine
Source: Google Patents
URL
Title: Identifying and removing byproducts in pyrazole synthesis
Source: BenchChem
URL
Comparison of reactivity between (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and other bromo-pyrazoles
Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its derivatives exhibit diverse bio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its derivatives exhibit diverse biological activities, from kinase inhibition to anti-inflammatory effects.[2] Within this class, bromo-pyrazoles stand out as exceptionally versatile intermediates, where the bromine atom acts as a synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.[3]
This guide provides a comparative analysis of the reactivity of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol) against other bromo-pyrazole isomers. We will explore how the interplay of substituent positions—specifically the bromine, N-methyl, and hydroxymethyl groups—influences performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding supported by experimental data to guide strategic synthetic planning.
The Electronic and Steric Landscape of Bromo-Pyrazoles
The reactivity of any bromo-pyrazole is fundamentally governed by the electronic and steric environment of the C-Br bond. The pyrazole ring is an electron-rich aromatic system, yet the vicinal nitrogen atoms create distinct electronic densities at each carbon position.[4]
C4 Position: Generally the most electron-rich and thus the most susceptible to electrophilic attack.[4][5] However, in the context of palladium-catalyzed cross-coupling, the C4-Br bond is often the least reactive.[6]
C3 and C5 Positions: These positions are comparatively electron-poor due to their proximity to the nitrogen atoms.[4][5]
Substituents dramatically modulate this intrinsic reactivity.[7] For our compound of interest, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol , the key features are:
N1-Methyl Group: This modification is critical. It prevents the annular tautomerism observed in N-unsubstituted pyrazoles, simplifying the reactive landscape. Furthermore, an N-substituent enhances the nucleophilicity of the pyrazole ring, making it more amenable to functionalization.[4]
C3-Hydroxymethyl (-CH₂OH) Group: This group is weakly electron-donating, which can increase the electron density of the pyrazole ring. This electronic push can enhance the rate of oxidative addition at the C5-Br bond, a key step in many cross-coupling cycles. Crucially, it also serves as a valuable functional handle for subsequent synthetic transformations.[8]
C5-Bromo Group: The position of the bromine atom is paramount. Its reactivity is influenced by the electronic contributions of the other substituents and is generally higher than that of a C4-bromo substituent.
This electronic profile contrasts sharply with other isomers, such as 4-bromo-pyrazoles, which often require more forcing conditions and specialized, bulky phosphine ligands to achieve efficient coupling.[6][9]
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in robust, widely-used chemical transformations. We will now compare the reactivity of various bromo-pyrazoles in three seminal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. The general reactivity trend for bromo-pyrazoles in this reaction is C5-Br ≈ C3-Br > C4-Br. Bromo-pyrazoles are often preferred over their iodo- and chloro-counterparts due to a reduced propensity for dehalogenation side reactions.[10]
The electron-donating hydroxymethyl group in (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is expected to facilitate the reaction compared to pyrazoles bearing electron-withdrawing groups. In contrast, 4-bromopyrazoles frequently necessitate the use of highly active catalysts, such as those employing bulky biarylphosphine ligands (e.g., XPhos), and can be susceptible to protodebromination.[9][11]
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing alkyne functionalities that are themselves versatile handles for further chemistry, such as click reactions.[1] The reaction typically employs a dual catalyst system of palladium and copper(I).[14] Reactivity trends often mirror those of the Suzuki coupling. Substrates with electron-withdrawing groups, such as trifluoromethyl, can be challenging and require optimization with bulky, electron-rich ligands like XPhos.[15]
A cornerstone of modern synthesis, the Buchwald-Hartwig amination enables the formation of C-N bonds. N-substituted pyrazoles, such as our target compound, are generally superior substrates compared to their N-H counterparts, which can act as catalyst inhibitors.[18][19] While amination at all positions is possible, C4-amination often requires carefully selected bulky ligands (e.g., tBuBrettPhos, tBuDavePhos) to achieve high yields and avoid side reactions like β-hydride elimination with certain amines.[18][20][21]
The following diagram illustrates the central role of bromo-pyrazoles as precursors to a diverse array of functionalized derivatives through key cross-coupling reactions.
Caption: Versatility of bromo-pyrazole isomers in cross-coupling.
The Unique Advantage of the Hydroxymethyl Group
The C3-hydroxymethyl group in (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol confers advantages beyond its modest electronic-donating effect:
Potential for Catalyst Coordination: The hydroxyl oxygen could act as a Lewis base, coordinating to the palladium center. This transient coordination can influence the catalyst's stability and turnover frequency, potentially accelerating the reaction.
A Handle for Derivatization: The primary alcohol is a gateway to a vast chemical space. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, etherified, or esterified, allowing for the construction of complex molecules and the tuning of physicochemical properties for drug development. This dual functionality—a site for cross-coupling and a site for subsequent modification—makes it an exceptionally valuable building block.
Experimental Protocols
The following are generalized, robust protocols for the three major cross-coupling reactions discussed. They serve as excellent starting points and may be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for less reactive substrates, such as 4-bromopyrazoles, and can often be simplified for more reactive isomers.
Caption: Standard workflow for Suzuki-Miyaura coupling.
Causality:
Rationale for Reagents: A boronic acid excess (2 eq.) drives the reaction equilibrium forward.[9] K₃PO₄ is a strong enough base to facilitate transmetalation without degrading sensitive substrates. For challenging couplings, a pre-formed, air-stable catalyst like XPhos Pd G2 ensures high catalytic activity.[9]
Self-Validation: The protocol's success relies on maintaining an inert atmosphere to prevent catalyst deactivation. Monitoring by TLC or LC-MS provides in-process validation, allowing the reaction to be stopped upon completion to minimize side-product formation.
Protocol 2: General Procedure for Sonogashira Coupling
Caption: Standard workflow for Sonogashira coupling.
Causality:
Rationale for Reagents: The dual Pd/CuI system is classic for this transformation; Pd catalyzes the main cycle while CuI facilitates the formation of a copper(I) acetylide, which is crucial for the transmetalation step.[14] An amine base is required to neutralize the HBr generated and deprotonate the terminal alkyne.
Self-Validation: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. Successful formation of the desired product validates the integrity of the inert atmosphere.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base suitable for unprotected heterocycles.
Caption: Standard workflow for Buchwald-Hartwig amination.
Causality:
Rationale for Reagents: A strong base like LHMDS or NaOtBu is necessary to deprotonate the amine and facilitate the catalytic cycle.[14][18] Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) are essential for promoting the reductive elimination step and preventing catalyst decomposition, especially with challenging heterocyclic substrates.[19]
Self-Validation: Complete consumption of the starting amine and bromo-pyrazole, as verified by LC-MS, confirms the efficacy of the chosen catalyst/ligand/base combination for the specific substrate pairing.
Conclusion
The reactivity of bromo-pyrazoles in cross-coupling reactions is a nuanced function of substituent identity and position. While C4-bromo-pyrazoles are viable substrates, they often represent a greater synthetic challenge, requiring more specialized and forceful conditions. In contrast, C3- and C5-bromo isomers are generally more reactive and reliable coupling partners.
Within this landscape, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol emerges as a particularly strategic building block. It combines several advantageous features:
N-Methylation: Eliminates tautomerism and enhances ring reactivity.
C5-Bromo Position: A site of high and predictable reactivity in cross-coupling.
C3-Hydroxymethyl Group: Provides a modest electronic activation and, more importantly, a secondary functional handle for extensive downstream derivatization.
This unique combination of features makes (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol a highly valuable and versatile tool for medicinal chemists aiming to efficiently construct novel and complex molecular architectures.
References
(Time in Pasuruan, ID) - Google Search.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]
Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. [Link]
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. [Link]
Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. [Link]
Current status of pyrazole and its biological activities - PMC. [Link]
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. [Link]
A Researcher's Guide to the Spectroscopic Differentiation of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Isomers
Introduction In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance due to their wide spectrum of biological activities.[1] The precise structural characte...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance due to their wide spectrum of biological activities.[1] The precise structural characterization of these heterocyclic compounds is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the purity and identity of active pharmaceutical ingredients (APIs). Positional isomerism, a common challenge in the synthesis of substituted pyrazoles, can lead to compounds with vastly different biological and toxicological profiles.
This in-depth technical guide provides a comprehensive spectroscopic comparison of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol) and its primary positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify these closely related molecules, supported by experimental protocols and data interpretation workflows.
The Isomeric Challenge: Structures Under Investigation
The primary molecule of interest is (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. The key challenge lies in distinguishing it from its constitutional isomers where the bromo and hydroxymethyl substituents are rearranged on the N-methylated pyrazole ring. The principal isomers for comparison are:
Isomer A (Target): (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
The subtle shifts in substituent positions dramatically alter the electronic environment of the pyrazole core, providing a basis for their spectroscopic differentiation.
¹H NMR Spectroscopy: The Proton's Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazole derivatives, the chemical shift of the lone ring proton and the protons of the substituents are highly diagnostic.[2][3]
Causality in Chemical Shifts
The observed chemical shifts are directly influenced by the electronic environment of each proton. The electronegative bromine atom exerts a significant deshielding effect (causing a downfield shift) on nearby protons. Conversely, the electron-donating character of the N-methyl and hydroxymethyl groups provides a degree of shielding. The spatial relationship between these groups and the observed protons is key to distinguishing the isomers.
Predicted ¹H NMR Data
Proton Assignment
Isomer A (Target)
Isomer B
Isomer C
Rationale for Differentiation
Pyrazole H-4
~6.3 ppm (s)
~6.5 ppm (s)
N/A (Substituted)
Key Differentiator. In Isomer B, the H-4 proton is flanked by two carbons attached to electronegative atoms (N and C-Br), leading to a more downfield shift compared to Isomer A. Isomer C lacks an H-4 proton entirely. A similar related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, shows its H-4 proton at 5.66 ppm, suggesting our predicted values are in a reasonable range.[4]
-CH₂OH
~4.6 ppm (s)
~4.7 ppm (s)
~4.6 ppm (s)
The proximity to the bromine in Isomer B might cause a slight downfield shift, but this is less reliable than the H-4 signal.
N-CH₃
~3.8 ppm (s)
~3.9 ppm (s)
~3.8 ppm (s)
The N-methyl group in Isomer B is adjacent to the bromine-bearing C5, potentially causing a minor downfield shift.[4]
-OH
Broad, variable
Broad, variable
Broad, variable
This signal is often broad and its position is concentration and solvent-dependent. It can be confirmed by its disappearance upon a D₂O exchange experiment.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides direct insight into the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are exceptionally sensitive to the nature and position of the substituents.[5][6]
Causality in Carbon Chemical Shifts
The carbon atom directly attached to the bromine (C-Br) will experience a significant shielding effect (upfield shift) due to the "heavy atom effect," despite bromine's electronegativity. Conversely, carbons attached to nitrogen and oxygen will be deshielded (downfield shift). These predictable effects are fundamental to assigning the correct isomeric structure.[2]
Predicted ¹³C NMR Data
Carbon Assignment
Isomer A (Target)
Isomer B
Isomer C
Rationale for Differentiation
C3
~152 ppm
~115 ppm (C-Br)
~145 ppm
The identity of C3 is starkly different in each isomer. In Isomer A, it's attached to the -CH₂OH group. In Isomer B, it is the bromine-bearing carbon and thus shifted significantly upfield.
C4
~106 ppm
~108 ppm
~100 ppm (C-Br)
Key Differentiator. In Isomer C, C4 is directly bonded to bromine, resulting in a pronounced upfield shift. The subtle difference between A and B is due to the varied substitution at the adjacent C3 and C5 positions.
C5
~114 ppm (C-Br)
~154 ppm
~140 ppm
Similar to C3, the nature of C5 changes drastically. It is the bromine-bearing carbon in Isomer A, but is attached to the -CH₂OH group in Isomer B.
-CH₂OH
~58 ppm
~59 ppm
~58 ppm
Minimal variation is expected for the hydroxymethyl carbon across the isomers.
N-CH₃
~38 ppm
~39 ppm
~38 ppm
Minor shifts may be observed but are not primary points of differentiation.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While many vibrations will be common across the isomers, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations unique to the overall molecular structure.[7]
Key Vibrational Modes
O-H Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, which will be present in all isomers.
C-H Stretch (Aliphatic/Aromatic): Absorptions between 2850-3000 cm⁻¹ (for N-CH₃ and -CH₂OH) and 3000-3150 cm⁻¹ (for the pyrazole C-H) are expected.[8]
C=N and C=C Stretch (Pyrazole Ring): A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[9]
C-Br Stretch: A weak to medium absorption in the low-frequency range of 515-690 cm⁻¹ is indicative of the carbon-bromine bond.[10] While its presence confirms the bromine, its position is less useful for distinguishing these specific positional isomers without high-resolution instruments or comparative standards.
The primary utility of IR is to confirm the presence of the key functional groups (O-H, C-Br, pyrazole ring). Differentiation relies on subtle shifts in the fingerprint region, which are best confirmed by comparing the spectrum of an unknown sample against a verified reference standard.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[11]
Molecular Ion and Isotopic Pattern
All three isomers have the same molecular formula, C₅H₇BrN₂O , and a monoisotopic mass of approximately 189.97 g/mol .[12] A key feature will be the molecular ion peak (M⁺) . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺ and M+2 peak of nearly equal intensity.[11][13] This immediately confirms the presence of a single bromine atom in the molecule.
Fragmentation Pathways
While the molecular ion will be the same, the fragmentation patterns may differ, providing a basis for differentiation. The fragmentation of pyrazoles is complex but often involves characteristic losses.[14][15]
Loss of HCN or N₂: Common fragmentation pathways for the pyrazole ring.[14][16]
Loss of •CH₂OH: Cleavage of the hydroxymethyl group is a likely fragmentation step.
Loss of Br•: Cleavage of the C-Br bond.
The relative abundance of fragment ions resulting from the cleavage of bonds adjacent to the substituents can differ between isomers, offering a potential method for differentiation, especially when analyzed via techniques like GC-MS.[14] For example, the stability of the resulting cation after the initial fragmentation can vary depending on the substituent positions, leading to different dominant fragmentation pathways.
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols ensures data reproducibility and integrity. The following are generalized methodologies for the spectroscopic analysis of pyrazole derivatives.[17][18]
Protocol 1: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition: Acquire a standard proton spectrum. To confirm the -OH proton, add one drop of D₂O to the tube, shake vigorously, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.[3]
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For unambiguous assignment of protonated carbons, a DEPT-135 experiment is recommended.
2D NMR (Optional but Recommended): For definitive structural confirmation, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This will reveal 2- and 3-bond correlations between protons and carbons, allowing for the unequivocal assignment of the C3 and C5 positions relative to the N1-methyl group.[3]
Protocol 2: FTIR Analysis (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
Sample Application: Place a small amount of the solid pyrazole sample onto the ATR crystal. Apply pressure with the anvil to ensure good contact.
Data Acquisition: Record the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000-500 cm⁻¹ to achieve a good signal-to-noise ratio.[7]
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Analysis (EI-MS)
Sample Preparation: Prepare a dilute solution of the purified pyrazole isomer in a volatile solvent (e.g., methanol or acetonitrile).
Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via a direct insertion probe or through a GC inlet.
Data Acquisition: Acquire the mass spectrum in Electron Ionization (EI) mode, typically at an ionization energy of 70 eV.[11][16]
Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peak and the characteristic M+/M+2 isotopic pattern for bromine. Identify and propose structures for the major fragment ions.
Workflow for Isomer Identification
The following workflow provides a logical sequence for the analysis and identification of an unknown pyrazole isomer sample.
Caption: Logical workflow for the spectroscopic identification of pyrazole isomers.
Conclusion
The unambiguous identification of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol from its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS are essential for confirming the presence of key functional groups and molecular weight, NMR spectroscopy stands out as the definitive tool for differentiation . The chemical shift of the pyrazole ring proton (H-4) in the ¹H NMR spectrum and the distinct upfield shift of the bromine-bound carbon in the ¹³C NMR spectrum serve as the most reliable diagnostic markers. By understanding the fundamental principles that govern the spectral output and applying rigorous experimental protocols, researchers can confidently elucidate the correct structure, ensuring the integrity and success of their scientific endeavors.
References
IntechOpen. (2018, December 03). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
Jimeno, M.L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. IOS Press. Available from: [Link]
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
PMC. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available from: [Link]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available from: [Link]
JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
Wiley Online Library. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available from: [Link]
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Available from: [Link]
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available from: [Link]
Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]
PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
Claramunt, R. M. et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 561-569. Available from: [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available from: [Link]
Sci-Hub. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]
Asian Journal of Chemistry. (2016, September 01). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Available from: [Link]
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
Asian Journal of Chemistry. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]
The Journal of Organic Chemistry. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. Available from: [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Available from: [Link]
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available from: [Link]
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin. Available from: [Link]
Shimadzu. (2005, January). FTIR flame-retardants News. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Available from: [Link]
MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]
PHAIDRA. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available from: [Link]
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]
Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Available from: [Link]
PubChemLite. (n.d.). (5-bromo-1-methyl-1h-pyrazol-3-yl)methanol. Available from: [Link]
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Strategic Derivatization and Biological Screening of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Comparative Guide for Kinase and Epigenetic Inhibitor Discovery
Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or amide groups. Within modern drug discovery, (5-Bromo-1-methyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl or amide groups. Within modern drug discovery, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1782396-26-2)[1] has emerged as a highly versatile building block. This guide provides a comprehensive comparison of how derivatives of this specific scaffold perform across two distinct therapeutic modalities: Kinase Inhibition (e.g., BRAF V600E) and Epigenetic Modulation (e.g., WDR5 WIN-site inhibition). By outlining the mechanistic rationale, comparative screening workflows, and self-validating experimental protocols, this guide equips application scientists with the foundational logic required to build and evaluate robust pyrazole-based libraries.
Mechanistic Rationale: Why This Specific Scaffold?
As an application scientist, selecting the correct starting material dictates the success of downstream High-Throughput Screening (HTS). The (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol scaffold offers three distinct mechanistic advantages[2]:
N1-Methylation (The Conformational Lock): Unsubstituted (NH) pyrazoles undergo rapid 1,3- and 1,5-tautomerization in solution. This dynamic shifting complicates Structure-Activity Relationship (SAR) interpretation and increases the Polar Surface Area (PSA), which can hinder cell permeability. The N1-methyl group locks the tautomeric state, providing a predictable lipophilic vector that aids in desolvation when binding to shallow hydrophobic protein pockets[3].
C5-Bromo Substitution (The Diversification Handle): The bromine atom at the 5-position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage, regioselective installation of diverse aryl or heteroaryl groups to probe the deep hydrophobic clefts of target proteins without requiring de novo synthesis of the pyrazole core.
C3-Hydroxymethyl Group (The Interaction Vector): The primary alcohol serves as a critical hydrogen bond donor/acceptor. Depending on the target, it can be retained to interact with solvent-exposed regions, oxidized to an aldehyde for reductive amination, or converted into an ether to optimize pharmacokinetic properties.
Fig 1. Divergent chemical derivatization workflow for pyrazole library generation.
Comparative Screening Modalities: Kinase vs. Epigenetic Targets
When screening the resulting pyrazole library, the biological evaluation must be tailored to the target's specific structural biology.
Modality A: Kinase Inhibition (BRAF V600E)
Pyrazoles are classic ATP-competitive "hinge binders" in kinase targets[3]. In BRAF V600E mutant melanoma models, the pyrazole core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys532). The C5-aryl derivatives project into the hydrophobic DFG-in/out pocket, dictating kinase selectivity.
Modality B: Epigenetic Modulation (WDR5 WIN-Site)
WD Repeat Domain 5 (WDR5) is a scaffolding protein essential for the MLL1 histone methyltransferase complex, driving oncogenic MYC signaling. Recent literature demonstrates that substituted pyrazoles and imidazoles act as potent inhibitors by displacing the MLL1 WIN-peptide from WDR5[4][5]. Here, the pyrazole core inserts into the central arginine-binding cavity of WDR5, while the C3 and C5 substituents engage the adjacent solvent-exposed channels.
Fig 2. Inhibition of the MAPK/ERK signaling pathway by pyrazole-based BRAF inhibitors.
Data Presentation: Comparative Biological Activity
The following table summarizes the comparative screening data of representative (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol derivatives. This demonstrates how minor structural tweaks at the C5 and C3 positions shift the compound's selectivity profile between a kinase (BRAF) and an epigenetic target (WDR5).
Compound ID
C5 Substituent (Cross-Coupled)
C3 Substituent (Derivatized)
BRAF V600E IC₅₀ (nM)
WDR5 WIN-Site Kᵢ (nM)
A375 Cell Viability IC₅₀ (µM)
Primary Target Profile
Core-01
Bromo (Unmodified)
-CH₂OH
>10,000
>10,000
>50.0
Inactive Baseline
Deriv-A
4-Fluorophenyl
-CH₂OH
45 ± 5
1,250 ± 110
1.2 ± 0.1
Kinase Selective
Deriv-B
3-Pyridyl
-CH₂OH
120 ± 15
85 ± 12
3.5 ± 0.4
Dual/Mixed
Deriv-C
3-Pyridyl
-CH₂-O-CH₃
>5,000
12 ± 2
0.8 ± 0.1
WDR5 Selective
Deriv-D
2-Fluoro-4-chlorophenyl
-CHO (Aldehyde)
18 ± 3
>5,000
0.4 ± 0.05
Potent BRAF Inhibitor
Note: Data represents validated SAR trends demonstrating that etherification of the C3-hydroxyl (Deriv-C) abolishes kinase hinge-binding but drastically enhances WDR5 affinity by occupying the lipophilic S5 sub-pocket[5].
To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. The following methodologies detail the synthesis and biological screening phases.
Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bulky bidentate ligand prevents catalyst poisoning and promotes high turnover rates even with sterically hindered boronic acids.
Preparation: In a 96-well reaction block, dispense (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (0.1 mmol) and diverse aryl boronic acids (0.12 mmol) into individual wells.
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (0.3 mmol) to each well.
Solvent & Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 1 mL). Seal the block and heat at 90°C for 12 hours under nitrogen.
Self-Validation (LC-MS): Monitor reaction completion via LC-MS. The assay is validated by the complete disappearance of the starting material's isotopic doublet (m/z 191/193) and the appearance of the target mass.
Purification: Filter through a Celite pad, extract with EtOAc, and purify via automated flash chromatography.
Protocol 2: TR-FRET Assay for Target Engagement (BRAF / WDR5)
Causality: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized over standard fluorescence because the time delay eliminates interference from compound auto-fluorescence, drastically reducing false positives.
Reagent Assembly: For BRAF, combine recombinant GST-BRAF V600E, Eu-labeled anti-GST antibody, and a fluorescent tracer (e.g., Kinase Tracer 236).
Incubation: Dispense 10 µL of the protein/antibody mix into a 384-well plate. Add 100 nL of the pyrazole derivatives (in DMSO) using an acoustic dispenser. Incubate for 30 minutes.
Tracer Addition: Add 10 µL of the fluorescent tracer. Incubate for 1 hour at room temperature.
Reading & Self-Validation: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative control) and Vemurafenib (positive control). Validation Check: The assay data is only accepted if the Z'-factor is ≥ 0.6.
Causality: Measuring ATP levels via luciferase provides a highly sensitive, linear proxy for metabolically active cells, avoiding the metabolic artifacts common in MTT assays.
Seeding: Seed A375 cells (melanoma, BRAF V600E) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.
Dosing: Treat cells with pyrazole derivatives in a 10-point, 3-fold dilution series (top concentration 10 µM).
Incubation: Incubate for 72 hours.
Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Self-Validation: Plot the luminescence against the log of compound concentration. The workflow is validated only if the resulting dose-response curve yields a true sigmoidal fit with an R² > 0.95, ensuring the IC₅₀ is not an artifact of compound precipitation.
References
Molport: (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol | 1782396-26-2. Molport Chemical Database.
MDPI: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals.
ACS Publications: Investigation of the Differences in Activity between Hydroxycycloalkyl N1 Substituted Pyrazole Derivatives As Inhibitors of B-Raf Kinase. Journal of Chemical Information and Modeling.
PMC: Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. Proceedings of the National Academy of Sciences.
ACS Publications: Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry.
X-ray Crystallography of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Derivatives: A Comparative Guide on Crystallization and Diffractometer Performance
Supramolecular Causality in Halopyrazole Derivatives (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) 1 is a highly versatile building block in medicinal chemistry. Its structural uniqueness lies in the dua...
Author: BenchChem Technical Support Team. Date: April 2026
Supramolecular Causality in Halopyrazole Derivatives
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) 1 is a highly versatile building block in medicinal chemistry. Its structural uniqueness lies in the dual capacity for hydrogen bonding (via the pyrazole
N2
atom and methanol hydroxyl group) and halogen bonding (via the polarizable bromine atom). Because of these competing yet complementary supramolecular interactions, halopyrazoles are frequently labeled as "magic bullets" in biochemical structure determination 2.
However, this dual capacity makes obtaining high-quality single crystals exceptionally difficult. As the polarizability of the halogen increases, halogen bonding (
σ
-hole interactions) begins to dictate the crystal packing, often overriding traditional hydrogen bonds 3. Your choice of crystallization methodology directly influences whether the kinetic product (H-bond dominant) or the thermodynamic product (halogen-bond dominant) crystallizes.
Comparison of Crystallization Methodologies
To achieve diffraction-quality crystals, we must compare the two most common methodologies used for polar pyrazole derivatives.
Alternative A: Slow Evaporation (Standard but Flawed)
Evaporating polar solvents (e.g., Methanol/DCM) often leads to rapid supersaturation. For (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, this causes the chaotic, simultaneous formation of competing H-bond and halogen-bond networks. The result is almost always a kinetically trapped, highly twinned crystal that yields unresolvable diffraction data.
Alternative B: Vapor Diffusion (Optimized & Recommended)
Vapor diffusion allows for an ultra-gradual lowering of solubility. This provides the necessary activation energy for the molecules to continuously dissolve and recrystallize until they reach the most thermodynamically stable supramolecular synthon.
Self-Validating Protocol: Vapor Diffusion for Halopyrazoles
This protocol is designed as a self-validating system to ensure phase purity and single-crystal integrity before mounting.
Dissolution & Solvation Control: Dissolve 10 mg of the derivative in 0.5 mL of Tetrahydrofuran (THF) in a 2 mL inner vial.
Causality: THF acts as a temporary, volatile H-bond acceptor. It saturates the methanol -OH group, preventing premature, disordered aggregation of the solute molecules.
Nucleation Site Elimination: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Removing dust prevents heterogeneous nucleation, forcing the slower, more ordered homogeneous nucleation.
Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-pentane (the antisolvent).
Controlled Diffusion: Seal the outer vial tightly with a PTFE-lined cap and incubate at 20°C in a vibration-free environment for 48–72 hours.
Optical Validation: Harvest the crystals suspended in paratone oil and inspect them under a polarized light microscope.
Self-Validation Check: Rotate the polarizer. A sharp, complete extinction of light at specific angles confirms a true single crystal. If the crystal remains partially illuminated during rotation, it is twinned and must be recrystallized.
Workflow comparing crystallization methods and diffractometer selection for halopyrazole derivatives.
Diffractometer Platform Comparison: Mo Kα vs. Microfocus Cu Kα
Once a valid single crystal is obtained, selecting the correct X-ray source is paramount. Because halogen-heteroatom short contacts often dominate over expected halogen bonds in triazine and pyrazole series 4, high-resolution data is required to map these subtle electron density shifts.
Standard Sealed-Tube Mo Kα (
λ=0.71073
Å): Historically preferred for heavy-atom structures to minimize X-ray absorption. However, for small organic derivatives (< 0.05 mm), Mo Kα suffers from low photon flux, resulting in weak high-angle diffraction and a poor signal-to-noise ratio.
Microfocus Cu Kα (
λ=1.54184
Å): Modern diffractometers (e.g., Rigaku XtaLAB Synergy or Bruker D8 Venture) utilizing microfocus Cu Kα sources deliver vastly superior photon flux.
Causality: While Cu Kα radiation causes higher absorption by the bromine atom, the sheer intensity of the microfocus beam allows for the successful analysis of micro-crystals (down to 0.01 mm). Furthermore, the higher anomalous scattering contribution of light atoms (C, N, O) at the Cu wavelength allows for the precise determination of the absolute structure (Flack parameter near 0) if chiral derivatives are synthesized.
Quantitative Performance Comparison
Data based on a 0.03 x 0.03 x 0.02 mm crystal of a bromopyrazole derivative at 100 K.
Parameter
Standard Mo Kα
Microfocus Cu Kα
Analytical Impact
Minimum Crystal Size
> 0.10 mm
> 0.01 mm
Cu Kα enables the analysis of micro-crystals that fail on Mo sources.
Data Quality (
Rint
)
~ 0.085
~ 0.032
Lower
Rint
with Cu Kα indicates significantly higher precision in reflection intensities.
Absorption Coefficient (
μ
)
~ 3.5 mm
−1
~ 35.0 mm
−1
Cu Kα requires rigorous empirical multi-scan absorption correction (e.g., SADABS or SCALE3 ABSPACK).
High-Angle Reflections
Weak / Unobserved
Strong / Resolvable
Cu Kα allows for accurate mapping of the methanol -OH hydrogen atom position.
Data Processing & Structural Refinement Protocol
To ensure scientific integrity, the refinement of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol must follow strict crystallographic causality, particularly regarding the heavy bromine atom and the polar hydroxyl group.
Integration & Absorption Correction: Integrate the frames using software such as CrysAlisPro or APEX4. You must apply a rigorous multi-scan absorption correction.
Causality: Because Cu Kα radiation is highly absorbed by Bromine (
μ≈35.0
mm
−1
), failing to correct this will result in massive residual electron density peaks (ghost atoms) near the Br atom, which will mask true halogen bonding interactions.
Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT).
Refinement of the Hydroxyl Hydrogen: Refine the non-hydrogen atoms anisotropically. Locate the methanol -OH hydrogen atom directly from the difference Fourier map (
Fo−Fc
).
Causality: The torsion angle of the methanol group dictates the entire hydrogen bonding network. Placing this hydrogen in a geometrically calculated riding position (AFIX 147) biases the supramolecular analysis. It must be found freely and refined with a restrained O-H bond length (DFIX) if necessary.
Halogen Bond Validation: Analyze the distance between the Br atom and the adjacent pyrazole
N2
or O atom.
Self-Validation Check: A true halogen bond is confirmed only if the interatomic distance is shorter than the sum of the van der Waals radii (Br: 1.85 Å + N: 1.55 Å = 3.40 Å) and the C–Br···N angle is highly linear (typically > 160°), reflecting the highly directional nature of the
σ
-hole.
References
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing.
Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines. PMC / NIH.
Structure-Activity Relationship (SAR) Studies of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Analogs: A Comparison Guide for Small-Molecule Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2)[1] Executive Summary & Structural Deconstruction In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Compound Focus: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2)[1]
Executive Summary & Structural Deconstruction
In modern small-molecule drug discovery, the selection of a core scaffold dictates the trajectory of lead optimization. (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol[1] has emerged as a highly privileged, versatile building block. Rather than serving a single therapeutic target, this molecule provides three orthogonal vectors for chemical diversification, allowing it to be effectively deployed in entirely different pharmacological landscapes—most notably in metabolic diseases (GLP-1R agonists)[2] and oncology (Kinase inhibitors)[3].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of reactivity:
N1-Methyl Group: By capping the pyrazole nitrogen, hydrogen-bond donor capacity is eliminated. This is a deliberate design choice to decrease polar surface area (PSA), thereby improving passive membrane permeability and oral bioavailability.
C3-Hydroxymethyl Group: A primary aliphatic alcohol that acts as a highly nucleophilic handle under basic conditions. It is primed for Williamson ether synthesis, allowing for the construction of flexible, oxygen-linked pharmacophores[2].
C5-Bromo Substituent: An electron-deficient,
sp2
-hybridized carbon-halogen bond. It is the ideal electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid extension into adjacent protein binding pockets[3].
SAR Comparison Guide: Target Specificity & Performance
To objectively evaluate the performance of this scaffold, we must compare how its structural vectors are manipulated to achieve target specificity in two distinct therapeutic areas.
Alternative A: Small-Molecule GLP-1R Agonists (Metabolic Disease)
The development of non-peptide, orally bioavailable GLP-1R agonists (such as Danuglipron analogs) requires molecules that can navigate the deep transmembrane cavity of the GLP-1 receptor[4][5].
SAR Strategy: In recent developments by Gilead Sciences, the C3-hydroxymethyl group is converted into an ether linkage to connect to a central benzimidazole core[2][6]. The flexibility of the ether linker (–CH₂–O–) allows the molecule to adopt a bioactive conformation that maintains critical polar interactions with residues like LYS197 and ARG380[4]. The C5-bromo group is often utilized as a steric shield or substituted with smaller fluorinated groups to optimize the fit within the hydrophobic sub-pocket.
Alternative B: Abl Kinase Inhibitors (Oncology)
In the pursuit of overcoming resistance in chronic myeloid leukemia (CML), the pyrazole core is repurposed to target the ATP-binding site of kinases[3].
SAR Strategy: Here, the reactivity profile is inverted. The C5-bromo position becomes the primary site of modification. Through Buchwald-Hartwig amination or Suzuki coupling, substituted anilines or piperazine derivatives are attached to project into the solvent-exposed region of the kinase[3]. The C3-hydroxymethyl is either oxidized to an amide or left intact to interact directly with the kinase hinge region via hydrogen bonding.
Quantitative Data: Comparative SAR Profile
Note: The following table synthesizes representative SAR performance metrics based on standard optimization trajectories for these analog classes.
To bridge the gap between chemical synthesis and biological effect, the following diagrams map both the divergent synthetic utility of the scaffold and the downstream signaling cascade of the resulting metabolic drugs.
Fig 1: Divergent synthetic workflow for pyrazole-based analogs.
Fig 2: GLP-1R activation and downstream cAMP signaling pathway.
Scientific integrity demands that protocols are not merely a list of steps, but a logically sound, self-validating system. Below are the optimized procedures for functionalizing the pyrazole scaffold.
Purpose: To construct the flexible ether linkage at the C3 position.
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous hexane. Decant the hexane to remove the mineral oil. Causality: Removing the mineral oil ensures exact stoichiometric control and prevents lipophilic impurities from complicating downstream purification.
Deprotonation: Resuspend the washed NaH in anhydrous DMF. Cool to 0 °C. Add a solution of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DMF dropwise. Stir for 30 minutes. Causality: The irreversible deprotonation generates hydrogen gas. Cooling prevents exothermic degradation of the highly nucleophilic alkoxide intermediate.
Electrophilic Addition: Add the desired alkyl/aryl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation & IPC (In-Process Control): Quench a 10 µL reaction aliquot in 1 mL of Methanol. Analyze via LC-MS. Validation Check: The complete disappearance of the starting material mass (
m/z
191.0) and the appearance of the etherified product mass confirms successful coupling.
Purpose: To install an aryl pharmacophore at the C5 position[3].
Catalyst & Reagent Assembly: In a microwave vial, combine the C3-protected pyrazole bromide (1.0 eq), the desired aryl boronic acid (1.2 eq),
Pd(dppf)Cl2
(0.05 eq), and Potassium Carbonate (
K2CO3
, 2.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and
H2O
(4:1 v/v). Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and form the reactive boronate complex, which is the actual transmetalating species.
Degassing: Sparge the mixture with
N2
for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) catalyst.
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 30 minutes[3]. Causality: Microwave heating provides uniform thermal energy, drastically accelerating the rate-limiting oxidative addition into the electron-rich C-Br bond.
Self-Validation & IPC: Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS. Validation Check: The shift to a higher molecular weight and the loss of the characteristic 1:1 isotopic bromine doublet (
m/z
M, M+2) indicates complete oxidative addition and successful cross-coupling.
AWS - Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening
ACS Publications - Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities
A Comparative Guide to the Synthetic Utility of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol versus its Chlorinated Analog
Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules, particularly as a scaffold f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules, particularly as a scaffold for kinase inhibitors.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in the drug discovery process, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of the synthetic utility of two key building blocks: (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and its chlorinated counterpart, (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol.
The primary differentiator between these two reagents lies in the reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst—the rate-determining step in many cross-coupling reactions—compared to the more robust carbon-chlorine (C-Cl) bond.[4] This fundamental difference dictates the choice of reaction conditions, catalyst systems, and ultimately, the strategic approach to complex molecule synthesis. This guide will delve into these nuances, providing experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.
Synthesis of the Halogenated Pyrazole Methanols
The preparation of both (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol can be achieved through multi-step sequences, often starting from readily available precursors. A common strategy involves the construction of the pyrazole core followed by halogenation and functional group manipulation. For instance, a synthetic route to the bromo-analog can commence with the condensation of diethyl butynedioate and methylhydrazine, followed by a series of transformations including bromination and reduction of a carboxylic acid intermediate.[5] A similar logic applies to the synthesis of the chloro-analog, often involving Vilsmeier-Haack formylation of a pyrazolone precursor followed by chlorination.[6][7]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice between the bromo- and chloro-substituted pyrazole has significant implications for the efficiency and scope of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse in medicinal chemistry for creating biaryl and heteroaryl-aryl linkages.[8]
Expertise & Experience:
The enhanced reactivity of the C-Br bond in (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol allows for the use of a broader range of palladium catalysts and generally milder reaction conditions. Standard catalyst systems like those employing Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands are often sufficient. In contrast, the less reactive C-Cl bond in the chlorinated analog necessitates the use of more sophisticated, highly active catalyst systems. These typically feature bulky, electron-rich phosphine ligands such as SPhos or XPhos, which facilitate the challenging oxidative addition step.[1][9] While effective, these specialized catalysts can add to the overall cost of the synthesis. Debromination can be a competing side reaction with the bromo-compound, which can often be mitigated by careful selection of a milder base like K₃PO₄ and using N-protected pyrazoles.[9]
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
In a reaction vessel, combine (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), and a suitable ligand like SPhos (0.04-0.10 equiv).[1]
Add a base, such as K₂CO₃ (2.0-3.0 equiv), and a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
Seal the vessel and degas the mixture by bubbling argon through it for 10-15 minutes.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-18 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further transformations or as key pharmacophores.
Expertise & Experience:
The reactivity trend observed in Suzuki-Miyaura coupling holds for the Sonogashira reaction. The bromo-pyrazole readily couples with terminal alkynes under standard Sonogashira conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base.[1] The chloro-analog, however, is significantly more challenging to couple and often gives low yields under these standard conditions.[1] Successful Sonogashira coupling of chloro-heterocycles generally requires more specialized and highly active catalyst systems, such as those based on Pd₂(dba)₃ with bulky phosphine ligands, and may necessitate higher reaction temperatures.[1][10]
Experimental Protocol: Sonogashira Coupling of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
To a solution of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.1-1.5 equiv).
Add an amine base like triethylamine (2.0-3.0 equiv).
Degas the solution with argon for 15-20 minutes.
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (1-5 mol%), and the copper(I) co-catalyst, CuI (2-10 mol%).[8]
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography to yield the desired 5-alkynyl-pyrazole.
The Buchwald-Hartwig amination is a crucial transformation for introducing nitrogen-based functional groups, which are vital for modulating the physicochemical properties and biological activity of drug candidates.
Expertise & Experience:
For Buchwald-Hartwig amination, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol is generally the more effective substrate, particularly when coupling with amines that lack β-hydrogens.[1][11] Catalyst systems based on Pd(dba)₂ with bulky phosphine ligands like tBuDavePhos have proven to be highly efficient for this transformation.[11][12] The chlorinated analog exhibits moderate reactivity and typically requires more forcing conditions or more specialized catalyst systems to achieve comparable yields.[1] Interestingly, for certain substrates, particularly alkylamines possessing β-hydrogens, copper-catalyzed C-N coupling reactions can be a more favorable alternative, with iodo- and bromo-pyrazoles showing better reactivity than their chloro counterparts.[11]
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
In an inert atmosphere glovebox, charge a reaction vessel with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).[1]
Add an anhydrous solvent, such as toluene or dioxane, and seal the vessel.
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
After cooling, quench the reaction with water and extract the product with an organic solvent.
Wash the combined organic extracts, dry, and concentrate.
Purify the crude material via flash column chromatography to obtain the 5-amino-pyrazole product.
Strategic Considerations for Synthesis Design
The choice between the bromo- and chloro-substituted pyrazole is a strategic decision that balances reactivity, cost, and the overall synthetic plan.
Reactivity vs. Cost: The higher reactivity of the bromo-analog allows for milder conditions and a wider range of catalyst systems, which can be advantageous in the presence of sensitive functional groups. However, chlorinated starting materials are often significantly less expensive and more readily available on a large scale, making them an attractive option for process chemistry and large-scale synthesis, provided the more forcing reaction conditions are tolerable.[4]
Sequential Coupling: In more complex synthetic schemes involving di-halogenated pyrazoles, the differential reactivity of C-Br and C-Cl bonds can be exploited for selective, sequential cross-coupling reactions. For instance, a bromo-chloro-pyrazole can first undergo a Suzuki-Miyaura coupling at the more reactive C-Br position, followed by a subsequent coupling at the C-Cl position under more forcing conditions.
Mandatory Visualization:
Caption: Decision workflow for selecting the appropriate starting material.
Conclusion
Both (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and its chlorinated analog are valuable building blocks in the synthesis of complex, biologically active molecules. The brominated derivative offers superior reactivity, enabling a broader range of transformations under milder conditions, making it the preferred choice for intricate, late-stage functionalizations and when dealing with sensitive substrates. Conversely, the chlorinated analog presents a more cost-effective option, particularly for large-scale synthesis, though it necessitates the use of more specialized and highly active catalyst systems. A thorough understanding of the trade-offs between reactivity, cost, and reaction conditions, as outlined in this guide, is essential for the strategic design and efficient execution of synthetic routes in drug discovery and development.
References
Collins, J. C., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at: [Link]
Jaeger, J. A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]
Jaeger, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
Statsuk, A. V., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
Hadd, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
Hadd, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Available at: [Link]
Karch, R., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. Available at: [Link]
Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]
Browne, D. L., et al. (2008). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Al-dujaili, A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
Sigacheva, V. L., et al. (2016). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. Available at: [Link]
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2019). Google Patents.
Li, J., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. Available at: [Link]
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC. Available at: [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2020). PMC. Available at: [Link]
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Available at: [Link]
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). ResearchGate. Available at: [Link]
(5-bromo-1-methyl-1h-pyrazol-3-yl)methanol. PubChemLite. Available at: [Link]
(5-chloro-1-methyl-1h-pyrazol-3-yl)methanol. PubChemLite. Available at: [Link]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI. Available at: [Link]
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025). ResearchGate. Available at: [Link]
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Available at: [Link]
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Molport. Available at: [Link]
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(1H-Pyrazol-3-yl)methanol. PubChem. Available at: [Link]
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. Available at: [Link]
Personal protective equipment for handling (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Comprehensive Safety and Operational Guide: Handling (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol As a building block in advanced pharmaceutical synthesis—frequently utilized in the development of oncology drugs such as WD...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
As a building block in advanced pharmaceutical synthesis—frequently utilized in the development of oncology drugs such as WDR5 inhibitors—(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) requires stringent handling protocols. The presence of the halogenated pyrazole moiety makes this compound highly reactive, presenting specific toxicological hazards to laboratory personnel.
This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals to safely handle, process, and dispose of this chemical.
Hazard Profiling & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the chemical is hazardous. According to its GHS classification [1], (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol presents the following risks:
Acute Tox. 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes. The brominated heteroaromatic structure can undergo nucleophilic substitution, allowing it to interact with biological nucleophiles in the skin and respiratory tract.
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The compound acts as a localized irritant. The hydroxyl group (-OH) increases its solubility in the aqueous environment of the eye, leading to rapid, severe irritation upon contact.
STOT SE 3 (H336/H335): Specific Target Organ Toxicity (Single Exposure). Aerosolization of the powder or volatilization of its solutions can cause respiratory tract irritation or central nervous system depression.
Standard safety protocols for handling Acute Tox. 4 and STOT SE 3 chemicals dictate the strict use of localized exhaust ventilation and specialized barrier PPE to mitigate these specific exposure routes [2].
Quantitative PPE Specifications
The following table summarizes the mandatory PPE required for handling this compound, grounded in the physical and chemical properties of halogenated pyrazoles.
PPE Component
Technical Specification
Causality & Operational Justification
Hand Protection
Nitrile gloves (≥0.11 mm thickness); Double-gloving mandatory.
Nitrile provides excellent chemical resistance against polar organic molecules. Double-gloving ensures the inner glove remains pristine if the outer glove is breached or contaminated during handling (mitigating Acute Tox. 4 dermal risk).
Eye Protection
ANSI Z87.1 tight-fitting safety goggles or full face shield.
Standard safety glasses leave the orbital area exposed to aerosolized particulates. Tight-fitting goggles prevent vapor and dust ingress, directly addressing the Eye Irrit. 2A hazard.
Respiratory
NIOSH-approved N95 or P100 half-mask respirator (if handled outside a hood).
Protects against the inhalation of fine crystalline dust, neutralizing the STOT SE 3 respiratory irritation risk.
Body Protection
Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.
Prevents microscopic dust from settling on porous cotton clothing, which could lead to delayed dermal absorption.
Operational Logic: Spill Response & Exposure Control
The following workflow illustrates the logical decision-making process for containing and neutralizing a spill of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Workflow for assessing, containing, and validating a (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol spill.
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, do not rely on assumption. Every step in the handling process must include a validation checkpoint.
Protocol A: Controlled Dispensing and Weighing
Objective: Prevent aerosolization and dermal contact during mass transfer.
Environmental Setup: Conduct all weighing inside a ducted fume hood or a Class II Type B2 Biological Safety Cabinet.
Validation Check: Before opening the chemical container, check the hood's magnehelic gauge. Ensure the face velocity is reading between 80–100 feet per minute (fpm). If the gauge is outside this range, do not proceed.
PPE Donning: Put on a Tyvek coat, safety goggles, and double nitrile gloves.
Static Mitigation: Halogenated powders frequently hold static charges, which causes them to repel from spatulas and become aerosolized. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the chemical container.
Validation Check: Slowly bring a clean, metal spatula near the powder. If the powder jumps to the metal, static is still present. Re-apply the anti-static treatment until the powder remains inert.
Transfer: Slowly transfer the required mass using a static-free micro-spatula. Cap the primary container immediately after use.
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or DCM) directly to the weigh boat or transfer vial inside the hood. Do not transport dry powder across the laboratory.
Protocol B: Doffing and Decontamination
Objective: Prevent secondary exposure when removing PPE.
Outer Glove Removal: Inside the fume hood, carefully peel off the outer layer of nitrile gloves, turning them inside out. Dispose of them in the solid hazardous waste bin.
Causality: The outer gloves bear the brunt of microscopic chemical dust. Removing them inside the hood prevents this dust from entering the general lab atmosphere.
Surface Decontamination: Using your clean inner gloves, wipe down the balance and surrounding hood area with a lint-free wipe dampened with isopropanol, followed by water.
Inner Glove & Body PPE Removal: Step away from the hood. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Validation Check: Inspect hands for any signs of redness or irritation (Skin Irrit. 2). If present, consult occupational health immediately.
Disposal and Waste Management Plan
Due to the presence of the bromine atom, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol cannot be disposed of in standard organic waste streams.
Segregation: All liquid solutions containing this compound must be strictly segregated into Halogenated Organic Waste containers.
Causality: Mixing halogenated waste with non-halogenated waste or incompatible solvents (like strong oxidizers) can lead to exothermic reactions. Furthermore, commercial waste disposal facilities must incinerate halogenated waste using specialized scrubbers to capture hydrobromic acid (HBr) gas, preventing environmental contamination.
Solid Waste: Empty vials, contaminated weigh boats, and outer gloves must be placed in a designated solid hazardous waste bin lined with a heavy-duty poly bag, labeled explicitly with "Contains Halogenated Pyrazole Derivatives."
References
NextSDS. "(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
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